Benzyl (3-bromo-5-nitrophenyl)carbamate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(3-bromo-5-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c15-11-6-12(8-13(7-11)17(19)20)16-14(18)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVHYVDFMBLQQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674407 | |
| Record name | Benzyl (3-bromo-5-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-75-8 | |
| Record name | Phenylmethyl N-(3-bromo-5-nitrophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (3-bromo-5-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Multifunctional Scaffold for Advanced Synthesis
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Benzyl (3-bromo-5-nitrophenyl)carbamate
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. This compound is a prime example of such a scaffold, engineered with a convergence of functional groups that offer a rich platform for chemical diversification. This guide provides an in-depth analysis of its chemical properties, reactivity, and synthetic applications, tailored for researchers, scientists, and professionals in drug development.
The molecule's architecture is distinguished by four key components:
-
A stable carbamate linkage , a well-recognized isostere for the peptide bond, known for its favorable chemical and proteolytic stability in drug design.[1][2]
-
A benzyl ester moiety, which serves as a common and readily cleavable protecting group, offering a pathway to the free amine under specific, mild conditions.
-
A bromo substituent on the aromatic ring, acting as a versatile synthetic handle for a multitude of cross-coupling reactions, which are fundamental to constructing complex molecular frameworks.[3]
-
A nitro group , a powerful electron-withdrawing group that not only modulates the electronic properties of the aromatic ring but also serves as a precursor to the synthetically crucial amino group upon reduction.[4][5]
This unique combination makes this compound not merely a static molecule, but a dynamic intermediate poised for strategic elaboration in multi-step synthetic campaigns.
Core Chemical and Physical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research. The key identifiers and physical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | Benzyl N-(3-bromo-5-nitrophenyl)carbamate | N/A |
| CAS Number | 1020252-75-8 | [6] |
| Molecular Formula | C₁₄H₁₁BrN₂O₄ | [7] |
| Molecular Weight | 351.15 g/mol | [7] |
| Physical State | Solid (Predicted) | N/A |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF); sparingly soluble in nonpolar solvents and insoluble in water. | N/A |
Molecular Structure
The structural arrangement of the functional groups is critical to the molecule's overall reactivity.
Caption: Structure of this compound.
Spectroscopic Profile: A Roadmap for Characterization
Verification of the compound's identity and purity relies on a combination of spectroscopic methods. The expected spectral data provide a unique fingerprint for this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is anticipated to show distinct signals corresponding to each unique proton environment. Key signals would include a singlet for the benzylic protons (~5.2 ppm), multiplets for the protons of the benzyl group's aromatic ring (~7.3-7.4 ppm), distinct signals for the three protons on the bromo-nitro-substituted ring, and a broad singlet for the N-H proton of the carbamate.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would reveal a signal for the carbamate carbonyl carbon (~153-155 ppm), signals for the aromatic carbons, and a signal for the benzylic carbon (~67 ppm). The carbons attached to the bromine and nitro groups would show characteristic shifts.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:
-
N-H Stretching: A moderate band around 3300-3400 cm⁻¹[8].
-
C=O Stretching (Carbamate): A strong, sharp band around 1700-1730 cm⁻¹[8].
-
NO₂ Asymmetric & Symmetric Stretching: Two strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
C-Br Stretching: A band in the fingerprint region, typically 500-600 cm⁻¹.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight. The presence of bromine (with its two nearly equally abundant isotopes, ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 isotopic pattern for the molecular ion peak, providing definitive evidence of bromine incorporation.
Synthesis and Chemical Reactivity
The synthetic utility of this compound is rooted in the distinct and predictable reactivity of its constituent parts.
Proposed Synthesis Workflow
A logical and efficient synthesis involves the reaction of 3-bromo-5-nitroaniline with benzyl chloroformate in the presence of a non-nucleophilic base. This standard method for carbamate formation is reliable and high-yielding.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol:
-
Dissolution: Dissolve 3-bromo-5-nitroaniline (1.0 eq.) in a suitable anhydrous solvent, such as Dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq.), to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add benzyl chloroformate (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Quench the reaction with water or a dilute acid (e.g., 1M HCl). Separate the organic layer, wash sequentially with water and brine, and then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield the pure this compound.
A Dissection of Chemical Reactivity
The true value of this molecule lies in its capacity for selective chemical transformations.
-
The Carbamate Linkage: Carbamates are significantly more stable towards hydrolysis than esters.[1] The benzyl carbamate, specifically, is a cornerstone of amine protection strategy in peptide synthesis. Its primary mode of cleavage is through catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleanly removes the benzyl group to liberate the free amine and release toluene and carbon dioxide, avoiding harsh acidic or basic conditions.
-
The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety deactivates the aromatic ring to electrophilic substitution. However, its most valuable transformation is its reduction to an aniline (-NH₂).[4] This is a pivotal step in many synthetic pathways, as the resulting amino group can be diazotized, acylated, or used in further coupling reactions.
-
Common Reduction Methods:
-
Catalytic hydrogenation (H₂, Pd/C, PtO₂)
-
Metal-acid systems (e.g., Sn/HCl, Fe/HCl)
-
Sodium dithionite (Na₂S₂O₄)
-
-
-
The Bromo Group (-Br): The carbon-bromine bond is a key locus for forming new bonds.[3] Aryl bromides are excellent substrates for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[3]
-
Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Heck Reaction: Reaction with alkenes to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
-
This trifecta of reactivity allows for a modular and strategic approach to synthesis, where each functional group can be addressed in a planned sequence.
Caption: Key reactivity pathways of the title compound.
Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate for the synthesis of APIs and chemical probes. Its utility stems from the principles of combinatorial chemistry and rational drug design.
-
Scaffold for Library Synthesis: The orthogonal reactivity of the bromo and nitro groups makes this compound an ideal starting point for creating focused libraries of molecules. For instance, one could first perform a Suzuki coupling at the bromine position and then reduce the nitro group for further derivatization, or vice-versa, rapidly generating a diverse set of analogues for biological screening.
-
Prodrug Development: The carbamate linkage is a common feature in prodrug design.[1][9] While the benzyl group is typically used as a simple protecting group, the core carbamate structure could be modified with other esters to tune its cleavage properties, allowing for targeted release of an active amine-containing drug at a specific physiological site.[10]
-
Intermediate for Complex APIs: Many modern drugs contain substituted aniline cores. The reduction of the nitro group on this scaffold provides a direct route to a 3-bromo-5-amino-phenyl intermediate, which is a valuable precursor for APIs in oncology, infectious diseases, and CNS disorders.[4][11]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential.
-
Personal Protective Equipment (PPE): Always use standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from strong oxidizing agents and bases.
Conclusion
This compound is a strategically designed chemical intermediate that offers exceptional synthetic flexibility. The interplay between the stable, yet cleavable, benzyl carbamate protecting group and the reactive handles of the bromo and nitro substituents provides a powerful platform for the efficient construction of complex molecules. For researchers in organic synthesis and drug development, this compound represents a valuable building block, enabling rapid diversification and access to novel chemical matter with significant therapeutic potential.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. libcatalog.usc.edu [libcatalog.usc.edu]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. svedbergopen.com [svedbergopen.com]
- 6. Benzyl 3-bromo-5-nitrophenylcarbamate [bojnsci.com]
- 7. Buy (3-Bromo-5-nitro-benzyl)-carbamic acid tert-butyl ester [smolecule.com]
- 8. rsc.org [rsc.org]
- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Benzyl (3-bromo-5-nitrophenyl)carbamate CAS 1020252-75-8 information
An In-Depth Technical Guide to Benzyl (3-bromo-5-nitrophenyl)carbamate (CAS 1020252-75-8): Synthesis, Characterization, and Applications in Modern Organic Chemistry
Introduction and Overview
This compound, identified by the CAS Number 1020252-75-8, is a substituted aromatic compound of significant interest to synthetic organic chemists, particularly those in the fields of medicinal chemistry and materials science.[1][][3] Its structure incorporates three key features: a 3-bromo-5-nitroaniline core, a stable carbamate linkage, and a benzyloxycarbonyl (Cbz or Z) protecting group.[4] This combination renders the molecule not an end-product itself, but a highly valuable and versatile synthetic intermediate.
The primary function of this molecule is to temporarily mask the nucleophilic and basic nature of the aniline's amino group, allowing for selective chemical modifications at other positions on the aromatic ring. The presence of both a bromine atom and a nitro group provides two distinct and orthogonal reactive handles for further elaboration, making it a strategic building block in multi-step syntheses. This guide offers a comprehensive technical overview, from its logical synthesis and potential side reactions to its characterization and strategic application in complex molecule construction.
Physicochemical Properties
Detailed experimental data for this compound is not extensively documented in public literature, which is common for specialized research intermediates. However, its fundamental properties can be summarized based on its chemical structure and information from suppliers.[5]
| Property | Value | Source |
| CAS Number | 1020252-75-8 | [3] |
| Molecular Formula | C₁₄H₁₁BrN₂O₄ | [4][5] |
| Molecular Weight | 351.15 g/mol | [5] |
| Appearance | Typically a solid (predicted) | General knowledge |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and poorly soluble in water. | General knowledge |
| Melting Point | Not publicly available; requires experimental determination. | |
| Boiling Point | Not publicly available; likely decomposes upon heating at atmospheric pressure. |
Synthesis and Mechanism
The synthesis of this compound is a direct application of standard amine protection chemistry, though with important considerations regarding the specific substrate.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the carbamate C-N bond, identifying the two primary starting materials: 3-bromo-5-nitroaniline and benzyl chloroformate . This is the most direct and industrially viable synthetic route.
Caption: Retrosynthetic analysis of the target carbamate.
Precursor Availability and Synthesis
The key aniline precursor, 3-bromo-5-nitroaniline (CAS 55215-57-1), is commercially available from various suppliers.[6] For researchers requiring its synthesis, a common laboratory method involves the selective reduction of one nitro group from 1-bromo-3,5-dinitrobenzene using a reagent like ammonium sulfide ((NH₄)₂S).[6] Benzyl chloroformate (CAS 501-53-1) is a standard and widely available laboratory reagent.[7]
The Carbamate Formation Reaction: A Step-by-Step Protocol
The reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atom of 3-bromo-5-nitroaniline attacks the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Expertise & Experience Insight: The choice of reaction conditions is critical. A study on the reaction between substituted anilines and benzyl chloroformate revealed that electron-withdrawing groups, such as the nitro and bromo groups present in our substrate, can influence the reaction outcome.[8] While the primary product is the desired N-carbobenzyloxy (CBZ) compound, the formation of an N-benzylated (Bn) side-product is a known possibility.[8][9] The use of a non-nucleophilic base and controlled temperature can help favor the formation of the desired carbamate.
Experimental Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-bromo-5-nitroaniline (1.0 eq.) in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1-0.5 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction and minimize side-product formation.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or N,N-Diisopropylethylamine (DIPEA, 1.2 eq.), to the solution and stir for 5-10 minutes.
-
Reagent Addition: Slowly add benzyl chloroformate (1.1 eq.) dropwise to the cooled, stirring solution. Ensure the temperature remains close to 0 °C during the addition.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with a mild acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure this compound.
References
- 1. 001chemical.com [001chemical.com]
- 3. This compound | 1020252-75-8 [amp.chemicalbook.com]
- 4. Benzyl 3-bromo-5-nitrophenylcarbamate | 1020252-75-8 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. 3-Bromo-5-nitroaniline | 55215-57-1 [chemicalbook.com]
- 7. Benzyl Chloroformate [commonorganicchemistry.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of Benzyl (3-bromo-5-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of Benzyl (3-bromo-5-nitrophenyl)carbamate, a compound of interest in medicinal chemistry and drug development. The following sections detail its structural features, physicochemical characteristics, and spectroscopic profile, offering insights grounded in established scientific principles and experimental methodologies.
Introduction: Understanding the Molecular Architecture
This compound (CAS No. 1020252-75-8) is a synthetic organic compound with the molecular formula C₁₄H₁₁BrN₂O₄ and a molecular weight of 351.15 g/mol .[1] Its structure is characterized by a central phenylcarbamate core. A benzyl group is attached to the carbamate's oxygen atom, while the phenyl ring is substituted with a bromine atom at the 3-position and a nitro group at the 5-position.
The strategic placement of the bromo and nitro substituents significantly influences the molecule's electronic properties and, consequently, its physical and chemical behavior. The nitro group, a strong electron-withdrawing group, and the bromine atom, which also exhibits electron-withdrawing inductive effects, are expected to impact the molecule's reactivity, polarity, and spectroscopic signatures. Understanding these physical properties is paramount for its application in drug design, where factors like solubility and stability are critical for bioavailability and efficacy.
References
An In-depth Technical Guide to Benzyl (3-bromo-5-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of Benzyl (3-bromo-5-nitrophenyl)carbamate, a compound of interest in medicinal chemistry and synthetic organic chemistry. As a Senior Application Scientist, the aim of this document is to synthesize critical technical data with practical, field-tested insights. This guide is structured to provide not just protocols and data, but also the scientific rationale behind the methodologies, ensuring a deeper understanding of this compound's properties and potential applications. We will delve into its chemical identity, methods of synthesis, reactivity, and its prospective role in the landscape of drug discovery and development. Every piece of information is grounded in established scientific principles and supported by authoritative references to ensure the highest level of accuracy and trustworthiness.
Core Molecular Attributes
This compound is a synthetic organic compound characterized by a carbamate linkage between a benzyl alcohol moiety and a 3-bromo-5-nitroaniline moiety. The presence of a bromine atom and a nitro group on the phenyl ring significantly influences the electronic properties and reactivity of the molecule.
Molecular Formula and Weight
The fundamental identity of a chemical compound lies in its molecular formula and weight. These parameters are crucial for stoichiometric calculations in synthesis, analytical characterization, and biochemical assays.
| Attribute | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁BrN₂O₄ | [1][2][3][4][5] |
| Molecular Weight | 351.15 g/mol | [1][2][3][4][5] |
| CAS Number | 1020252-75-8 | [1][2][3][4][5] |
Structural Representation
The arrangement of atoms and bonds within a molecule dictates its chemical behavior and its interaction with biological systems.
Caption: 2D Structure of this compound.
Synthesis and Purification
The synthesis of this compound can be approached through several established methods for carbamate formation. The choice of a particular synthetic route often depends on the availability of starting materials, desired purity, and scalability. A common and reliable method involves the reaction of 3-bromo-5-nitroaniline with benzyl chloroformate.
Retrosynthetic Analysis
A logical approach to designing the synthesis of the target molecule is to work backward from the final product. This retrosynthetic analysis helps in identifying readily available starting materials and key bond formations.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Synthesis via Benzyl Chloroformate
This protocol describes a laboratory-scale synthesis of this compound. The procedure is based on well-established carbamate synthesis methodologies.
Materials:
-
3-bromo-5-nitroaniline
-
Benzyl chloroformate
-
Anhydrous dichloromethane (DCM)
-
Pyridine or Triethylamine (base)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (solvents for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-bromo-5-nitroaniline (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine or triethylamine (1.1-1.2 eq) dropwise. The base acts as a scavenger for the hydrochloric acid byproduct.
-
Addition of Benzyl Chloroformate: While maintaining the temperature at 0 °C, slowly add benzyl chloroformate (1.05 eq) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Self-Validation and Causality in the Protocol
-
Anhydrous Conditions: The use of anhydrous solvent and a nitrogen atmosphere is crucial to prevent the hydrolysis of benzyl chloroformate, which is highly reactive towards water.
-
Controlled Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between the amine and the chloroformate, minimizing the formation of side products.
-
Aqueous Workup: The series of acidic and basic washes are designed to remove unreacted starting materials and the base used in the reaction, ensuring a cleaner crude product for purification.
-
Chromatographic Purification: Silica gel chromatography is a standard and effective method for separating the desired carbamate from any remaining impurities, yielding a product of high purity suitable for further applications.
Chemical Reactivity and Spectroscopic Profile
The chemical reactivity of this compound is largely dictated by the functional groups present: the carbamate linkage, the bromo substituent, and the nitro group on the aromatic ring.
Reactivity of Functional Groups
-
Carbamate Linkage: The carbamate group is generally stable under neutral conditions but can be cleaved under strong acidic or basic conditions. The benzyloxycarbonyl (Cbz) group is also susceptible to hydrogenolysis.
-
Bromine Substituent: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further functionalization of the aromatic ring.
-
Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amine. This transformation can significantly alter the biological activity of the molecule and provides a handle for further derivatization.
Caption: Key reactive sites of this compound.
Predicted Spectroscopic Data
¹H NMR (predicted):
-
Aromatic Protons (benzyl group): A multiplet around δ 7.3-7.4 ppm.
-
Methylene Protons (-CH₂-): A singlet around δ 5.2 ppm.
-
Aromatic Protons (disubstituted phenyl ring): Signals in the aromatic region (δ 7.5-8.5 ppm), with splitting patterns determined by the substitution.
-
Amine Proton (-NH-): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR (predicted):
-
Carbonyl Carbon (-C=O): A signal in the range of δ 150-155 ppm.
-
Aromatic Carbons (benzyl group): Signals between δ 127-136 ppm.
-
Methylene Carbon (-CH₂-): A signal around δ 67 ppm.
-
Aromatic Carbons (disubstituted phenyl ring): Signals in the aromatic region, with the carbons attached to the bromine and nitro groups showing characteristic shifts.
FTIR (predicted):
-
N-H Stretch: A peak around 3300-3400 cm⁻¹.
-
C=O Stretch (carbamate): A strong absorption band around 1700-1730 cm⁻¹.
-
N-O Stretch (nitro group): Strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).
-
C-Br Stretch: A peak in the fingerprint region, typically below 700 cm⁻¹.
Applications in Research and Drug Development
This compound, with its multiple functional groups, serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromo and nitro groups offer opportunities for diversification and the generation of compound libraries for screening.
As a Chemical Intermediate
The true value of this compound for a medicinal chemist lies in its potential as a scaffold for further chemical modifications.
-
Library Synthesis: The bromine atom is a key functional group for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position, enabling the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies.
-
Bioisosteric Replacement: The bromo and nitro groups can be replaced or modified to fine-tune the physicochemical properties of the molecule, such as lipophilicity, polarity, and metabolic stability.
Potential Biological Activities of Structurally Related Compounds
While specific biological data for this compound is not widely reported, compounds containing the bromo-nitro-phenyl and carbamate motifs have been investigated for various biological activities.
-
Antimicrobial and Antiparasitic Agents: Nitroaromatic compounds have a long history as antimicrobial and antiparasitic agents.[2] The nitro group can be bioreduced in anaerobic organisms to form reactive nitrogen species that are cytotoxic.
-
Enzyme Inhibitors: The carbamate functional group is a known pharmacophore in many enzyme inhibitors. The ability of the carbamate to act as a hydrogen bond donor and acceptor, along with its relative metabolic stability, makes it a valuable moiety in drug design.
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward synthesis and the presence of multiple, orthogonally reactive functional groups make it an attractive starting material for the development of novel compounds. While direct biological activity data for this specific molecule is limited, the structural motifs it contains are prevalent in a variety of biologically active compounds. This technical guide provides the foundational knowledge necessary for researchers and drug development professionals to effectively utilize this compound in their research endeavors. Further investigation into its biological properties and applications is warranted and holds promise for future discoveries.
References
- 1. Benzyl (2-(3-bromo-5-nitrophenoxy)ethyl)carbamate | C16H15BrN2O5 | CID 177788218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy (3-Bromo-5-nitro-benzyl)-carbamic acid tert-butyl ester [smolecule.com]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of Benzyl (3-bromo-5-nitrophenyl)carbamate: A Technical Guide for Researchers
In the intricate world of drug discovery and development, understanding the fundamental physicochemical properties of a compound is paramount to its successful progression from a laboratory curiosity to a potential therapeutic agent. Among these properties, solubility stands as a critical gatekeeper, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of Benzyl (3-bromo-5-nitrophenyl)carbamate in common laboratory solvents.
Compound Profile: this compound
This compound (CAS No. 1020252-75-8) is an organic compound whose structure incorporates several key functional groups that dictate its chemical behavior, including its solubility.[1][2][3] The molecule possesses a carbamate linkage, a polar nitro group, a halogen (bromine), and aromatic rings. The interplay of these features—the polar carbamate and nitro moieties versus the larger, nonpolar benzyl and bromophenyl groups—suggests a nuanced solubility profile.
Based on the general principle of "like dissolves like," it is anticipated that this compound will exhibit limited solubility in highly polar protic solvents like water and greater solubility in polar aprotic solvents and some organic solvents of intermediate polarity.[4][5][6] The presence of the carbamate group, which can engage in hydrogen bonding, may afford some interaction with protic solvents, but the overall large, nonpolar surface area will likely dominate its behavior. For instance, a structurally related compound, tert-butyl N-(3-bromo-5-nitrobenzyl)carbamate, is noted to have lower solubility in polar solvents.[7]
| Property | Value | Source |
| CAS Number | 1020252-75-8 | [1][2][3] |
| Molecular Formula | C₁₄H₁₁BrN₂O₄ | [7] |
| Molecular Weight | 351.15 g/mol | [7] |
Theoretical Framework: The "Why" Behind Solubility
The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.
For this compound, the key structural features influencing its solubility are:
-
Carbamate Group (-NHCOO-) : This polar group can act as both a hydrogen bond donor (N-H) and acceptor (C=O, O-R). This enhances solubility in polar protic solvents like alcohols.[8][9]
-
Nitro Group (-NO₂) : A strongly polar and electron-withdrawing group, it can participate in dipole-dipole interactions, favoring polar solvents.
-
Aromatic Rings (Benzyl and Bromophenyl) : These large, nonpolar moieties contribute to van der Waals forces and π-π stacking interactions. They will favor dissolution in less polar or aromatic solvents.
-
Bromo Group (-Br) : While electronegative, its contribution to polarity is less significant than the nitro and carbamate groups. It primarily adds to the molecular weight and size.
Therefore, a solvent's ability to dissolve this compound will depend on its capacity to effectively solvate both the polar functional groups and the nonpolar aromatic structures.
Experimental Determination of Solubility: A Step-by-Step Approach
Given the absence of readily available, quantitative solubility data for this compound, an experimental approach is necessary. The following protocols are designed to provide a robust and reliable determination of its solubility in a range of common laboratory solvents.
Qualitative Solubility Assessment
A preliminary qualitative assessment can efficiently categorize the compound's solubility and guide the selection of solvents for quantitative analysis.[10][11]
Protocol:
-
Preparation : Into separate, labeled small test tubes, add approximately 25 mg of this compound.
-
Solvent Addition : To each test tube, add 0.75 mL of a single solvent in small portions (e.g., 3 x 0.25 mL).
-
Mixing : After each addition, vigorously shake or vortex the test tube for 10-20 seconds.
-
Observation : Visually inspect the mixture for the complete disappearance of the solid.
-
Classification :
-
Soluble : The entire solid dissolves.
-
Slightly Soluble : A noticeable amount of solid dissolves, but some remains.
-
Insoluble : No apparent dissolution of the solid.
-
Recommended Solvents for Qualitative Screening:
-
Water
-
Methanol
-
Ethanol
-
Acetone
-
Ethyl Acetate
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
-
Hexane
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4]
Protocol:
-
Sample Preparation : Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent (e.g., 5 mL). The excess solid is crucial to ensure a saturated solution is achieved.
-
Equilibration : Seal the vials and place them in a shaker or on a rotator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Extraction : Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a filtered syringe to avoid transferring any solid particles.
-
Dilution : Dilute the extracted sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification : Analyze the concentration of the diluted sample using a validated analytical technique such as:
-
UV-Vis Spectroscopy : If the compound has a distinct chromophore and a standard curve of absorbance versus concentration is established.
-
High-Performance Liquid Chromatography (HPLC) : A more specific and widely applicable method. A calibration curve of peak area versus concentration must be prepared.
-
-
Calculation : Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Predicted Solubility and Rationale
While experimental data is the gold standard, a predictive summary can be invaluable for initial experimental design.
| Solvent | Predicted Solubility | Rationale |
| Water | Insoluble to Very Slightly Soluble | The large nonpolar surface area of the aromatic rings will likely outweigh the hydrogen bonding potential of the carbamate group. |
| Methanol/Ethanol | Slightly to Moderately Soluble | The alkyl chains are nonpolar, while the hydroxyl group can engage in hydrogen bonding with the carbamate and nitro groups. |
| Acetone | Moderately Soluble | A polar aprotic solvent that can effectively solvate the polar groups through dipole-dipole interactions without the steric hindrance of protic solvents. |
| Ethyl Acetate | Moderately Soluble | Possesses both polar (ester) and nonpolar (ethyl and acetyl) characteristics, making it a good candidate for dissolving compounds with mixed polarity. |
| Dichloromethane | Soluble | A polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |
| DMF/DMSO | Soluble to Very Soluble | Highly polar aprotic solvents with strong dipole moments, capable of effectively solvating both the polar functional groups and the aromatic rings. |
| Hexane | Insoluble | A nonpolar solvent that will not effectively solvate the polar carbamate and nitro groups. |
Conclusion
References
- 1. This compound | 1020252-75-8 [amp.chemicalbook.com]
- 2. Benzyl 3-bromo-5-nitrophenylcarbamate [bojnsci.com]
- 3. Benzyl 3-bromo-5-nitrophenylcarbamate [bojnsci.com]
- 4. youtube.com [youtube.com]
- 5. chem.ws [chem.ws]
- 6. Khan Academy [khanacademy.org]
- 7. Buy (3-Bromo-5-nitro-benzyl)-carbamic acid tert-butyl ester [smolecule.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. www1.udel.edu [www1.udel.edu]
The Bromo-Nitro Carbamate Scaffold: A Frontier in Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The carbamate functional group is a cornerstone in medicinal chemistry, integral to the structure and function of numerous therapeutic agents.[1] Its unique properties as a stable, yet metabolically cleavable linker, have rendered it a privileged scaffold in drug design. This technical guide delves into the largely unexplored chemical space of bromo-nitro carbamate compounds, postulating their potential biological activities based on established structure-activity relationships (SAR) of their constituent moieties. We will explore the rationale for combining the electron-withdrawing and lipophilic characteristics of bromine with the potent bioactivity of the nitro group on a carbamate framework. This guide provides a comprehensive overview of the potential antimicrobial, anticancer, and enzyme inhibitory activities of these novel compounds. Furthermore, we present detailed, field-proven experimental protocols for the synthesis and biological evaluation of these molecules, empowering researchers to systematically investigate this promising class of compounds.
Introduction: The Carbamate Moiety as a Privileged Scaffold
The carbamate group (-NHCOO-) is a versatile functional group that can be considered a hybrid of an amide and an ester. This unique electronic arrangement confers upon it a high degree of chemical stability while allowing for tailored enzymatic or chemical cleavage, a property extensively exploited in prodrug design.[1] Carbamates are found in a wide array of approved drugs, where they can serve as key pharmacophoric elements, bioisosteric replacements for amide bonds, or as promoieties to enhance pharmacokinetic properties.[1] The ability to modulate the biological and physicochemical properties of a molecule by varying the substituents on the nitrogen and oxygen atoms of the carbamate makes this scaffold a highly attractive starting point for the design of new therapeutic agents.[1]
Rationale for the Incorporation of Bromo and Nitro Functionalities
The introduction of halogen atoms, particularly bromine, and nitro groups into organic molecules is a well-established strategy in medicinal chemistry to modulate biological activity.
-
Bromine: The inclusion of a bromine atom can significantly alter a molecule's lipophilicity, membrane permeability, and metabolic stability. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding affinity. Several studies have demonstrated that brominated compounds exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.[2]
-
Nitro Group: The nitro group is a potent electron-withdrawing group that can profoundly influence the electronic properties of a molecule. It is a key component in numerous antimicrobial and anticancer drugs.[3] The biological activity of nitroaromatic compounds is often linked to their reduction to reactive nitroso and hydroxylamine intermediates, which can induce cellular damage.[4] In the context of anticancer therapy, the bioreduction of nitro groups is often more efficient in the hypoxic environment of solid tumors, offering a degree of selectivity.[4]
The combination of a bromine atom and a nitro group on a carbamate scaffold presents an intriguing opportunity to develop novel compounds with potentially synergistic or unique biological activities. The interplay between the steric and electronic effects of these functional groups could lead to enhanced potency, selectivity, or novel mechanisms of action.
Potential Biological Activities of Bromo-Nitro Carbamate Compounds
Based on the known biological activities of carbamates, brominated compounds, and nitro compounds, we can hypothesize several promising avenues for the therapeutic application of bromo-nitro carbamates.
Antimicrobial Activity
Both carbamates and nitro-functionalized compounds have a rich history as antimicrobial agents. The presence of a nitro group, particularly on an aromatic ring, is a hallmark of many successful antibiotics. The proposed mechanism often involves the reductive activation of the nitro group within the microbial cell to generate cytotoxic reactive nitrogen species.
Hypothesized Mechanism of Antimicrobial Action:
Caption: Proposed antimicrobial mechanism of bromo-nitro carbamates.
Anticancer Activity
The carbamate scaffold is present in several anticancer drugs, and the nitro group is a key feature of certain hypoxia-activated prodrugs.[4] The presence of a bromo substituent can enhance the lipophilicity and cellular uptake of the compound.
Hypothesized Mechanism of Anticancer Action:
Caption: Hypothesized hypoxia-activated anticancer mechanism.
Enzyme Inhibition
Carbamates are well-known inhibitors of various enzymes, most notably cholinesterases.[5][6] The carbamate moiety can act as a "pseudo-substrate," leading to the carbamoylation of a serine residue in the enzyme's active site, resulting in transient or irreversible inhibition. The nature of the substituents on the carbamate can influence the potency and selectivity of inhibition. The addition of bromo and nitro groups could modulate the binding affinity and reactivity of the carbamate with the target enzyme.
Potential Enzyme Targets:
-
Cholinesterases (AChE and BuChE): Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease.
-
Fatty Acid Amide Hydrolase (FAAH): FAAH inhibitors are being investigated for the treatment of pain and anxiety.
-
Proteases: Carbamates can act as non-covalent or covalent inhibitors of various proteases involved in diseases such as cancer and viral infections.
Experimental Protocols for Biological Evaluation
To investigate the potential biological activities of novel bromo-nitro carbamate compounds, a systematic approach employing a panel of in vitro assays is essential. The following are detailed, step-by-step methodologies for key experiments.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare a serial dilution of the bromo-nitro carbamate compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
| Compound | Cell Line | IC50 (µM) after 48h |
| Bromo-Nitro Carbamate 1 | HeLa | Value |
| Bromo-Nitro Carbamate 1 | MCF-7 | Value |
| Doxorubicin (Control) | HeLa | Value |
| Doxorubicin (Control) | MCF-7 | Value |
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the bromo-nitro carbamate compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Bromo-Nitro Carbamate 1 | Value | Value | Value |
| Ciprofloxacin (Control) | Value | Value | N/A |
| Fluconazole (Control) | N/A | N/A | Value |
Enzyme Inhibition Assay: Cholinesterase Inhibition
This protocol is based on the Ellman's method for determining cholinesterase activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
Cholinesterase enzyme solution (AChE or BuChE)
-
Bromo-nitro carbamate compound dilutions
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the bromo-nitro carbamate dilution, 50 µL of the enzyme solution, and 125 µL of the DTNB solution to each well.
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Calculate the IC50 value from a dose-response curve.
-
Data Presentation:
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
| Bromo-Nitro Carbamate 1 | Value | Value |
| Galantamine (Control) | Value | Value |
Structure-Activity Relationship (SAR) Considerations and Future Directions
The biological activity of bromo-nitro carbamate compounds will be highly dependent on the position and nature of the bromo and nitro substituents, as well as the groups attached to the carbamate nitrogen and oxygen. A systematic SAR study would involve the synthesis and evaluation of a library of analogs to probe the following:
-
Position of Bromo and Nitro Groups: The relative positions of the bromo and nitro groups on an aromatic ring will influence the electronic and steric properties of the molecule, which in turn will affect its interaction with biological targets.
-
Nature of the 'R' Groups: The substituents on the carbamate nitrogen (R1) and oxygen (R2) will significantly impact the compound's solubility, lipophilicity, and metabolic stability.
Logical Progression of SAR Studies:
Caption: A logical workflow for structure-activity relationship studies.
Conclusion
The exploration of bromo-nitro carbamate compounds represents a promising, yet underexplored, frontier in medicinal chemistry. By leveraging the well-established biological activities of the carbamate, bromo, and nitro moieties, researchers have the opportunity to develop novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action. The experimental protocols and strategic framework presented in this guide provide a solid foundation for the systematic investigation of this intriguing class of molecules. Through rigorous synthesis, biological evaluation, and structure-activity relationship studies, the full therapeutic potential of bromo-nitro carbamates can be unlocked, paving the way for the next generation of innovative medicines.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action for Nitrophenyl Carbamates: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the mechanism of action of nitrophenyl carbamates, a significant class of compounds in pharmacology and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, biological targets, and experimental methodologies used to elucidate their inhibitory effects.
Introduction to Nitrophenyl Carbamates
Organic carbamates are a pivotal structural motif in numerous therapeutic agents, valued for their chemical stability and ability to permeate cell membranes.[1][2] The carbamate functional group can be considered a hybrid of an amide and an ester, contributing to its unique chemical properties.[3] Among the various classes of carbamates, nitrophenyl carbamates are particularly noteworthy. The inclusion of a nitrophenyl group makes them effective carbamylating agents, a property central to their mechanism of action. This is because the p-nitrophenoxide ion is an excellent leaving group, facilitating the reaction with biological nucleophiles.[4]
Nitrophenyl carbamates are widely recognized as inhibitors of several key enzymes, most notably serine hydrolases. Their ability to covalently modify the active sites of these enzymes underpins their therapeutic and toxicological effects.[5][6] Prominent enzyme targets include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and fatty acid amide hydrolase (FAAH).[7][8] Inhibition of these enzymes has profound physiological consequences, forming the basis for treatments of neurodegenerative diseases like Alzheimer's and for their use as pesticides.[8][9]
The Core Mechanism: Covalent Carbamylation of Serine Hydrolases
The primary mechanism of action for nitrophenyl carbamates involves the covalent modification of a serine residue within the active site of target enzymes. This process, known as carbamylation, leads to the inactivation of the enzyme.[5] The general mechanism can be described as a two-step process, often referred to as pseudo-irreversible inhibition.[10]
The Carbamylation Process
The inhibition begins with the nucleophilic attack of the active site serine's hydroxyl group on the electrophilic carbonyl carbon of the carbamate.[3][11] This is facilitated by the enzyme's catalytic machinery, often involving a catalytic triad (e.g., Ser-His-Asp). The nitrophenyl group, being a good leaving group, is then displaced, resulting in a stable, carbamylated enzyme.[4][11] This covalent modification effectively blocks the active site, preventing the substrate from binding and being processed.[11]
Caption: General mechanism of serine hydrolase inhibition by nitrophenyl carbamates.
Decarbamylation and Pseudo-Irreversible Inhibition
While the carbamylated enzyme is stable, the covalent bond can be slowly hydrolyzed, leading to the regeneration of the active enzyme. This process is known as decarbamylation.[8][10] The rate of decarbamylation (kd) is typically much slower than the rate of carbamylation (kc).[12] Because the enzyme activity can eventually be recovered, this type of inhibition is termed "pseudo-irreversible."[10][13] The slow recovery of enzyme function is a key feature that distinguishes carbamate inhibitors from classical reversible inhibitors and truly irreversible inhibitors.
Key Biological Targets and Pharmacological Relevance
The biological effects of nitrophenyl carbamates are dictated by the specific enzymes they inhibit.
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
AChE is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[14] This is the therapeutic basis for using carbamate inhibitors like rivastigmine in the treatment of Alzheimer's disease.[13][15]
BChE is another cholinesterase that can hydrolyze acetylcholine and other esters. The inhibition of BChE is also being explored for its therapeutic potential in neurodegenerative disorders.[8] The kinetics of inhibition, including the rates of carbamylation and decarbamylation, can differ between AChE and BChE, and are influenced by the specific structure of the carbamate.[8][16]
Fatty Acid Amide Hydrolase (FAAH)
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.[5] By inhibiting FAAH, carbamates increase the levels of these signaling lipids, which can produce analgesic, anxiolytic, and anti-inflammatory effects.[4][7] Carbamate inhibitors of FAAH, such as URB597, have been extensively studied as potential therapeutic agents.[7][17] Biochemical evidence confirms that these carbamates covalently modify the active site of FAAH.[5]
Methodologies for Investigating the Mechanism of Action
A thorough understanding of the mechanism of action of nitrophenyl carbamates requires a combination of kinetic and structural studies.
Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental to characterizing the potency and mechanism of an inhibitor.[18][19] A standard operating procedure for such an assay involves several key steps.[19]
Experimental Protocol: Determination of IC50
-
Reagent Preparation:
-
Prepare a stock solution of the nitrophenyl carbamate inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the target enzyme in an appropriate buffer.
-
Prepare a stock solution of the substrate for the enzyme.
-
-
Assay Setup:
-
In a microplate, add the assay buffer.
-
Add a series of dilutions of the inhibitor to the wells.
-
Add a fixed concentration of the enzyme to each well and pre-incubate with the inhibitor for a defined period. This allows for the carbamylation reaction to occur.
-
Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
-
Initiation of Reaction and Detection:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[20]
-
Caption: Workflow for determining the IC50 of an enzyme inhibitor.
Kinetic Studies to Elucidate the Mechanism
To delve deeper into the mechanism, kinetic studies are performed to determine the individual rate constants for binding, carbamylation, and decarbamylation.[8][12]
Experimental Protocol: Determination of ki and kd
-
Determination of the Carbamylation Rate (ki):
-
Incubate the enzyme with various concentrations of the nitrophenyl carbamate inhibitor.
-
At different time points, take aliquots of the reaction mixture and add a high concentration of substrate to measure the remaining enzyme activity.
-
The loss of enzyme activity over time follows pseudo-first-order kinetics.
-
Plot the observed rate constant (kobs) against the inhibitor concentration. For a simple two-step mechanism, this plot may be linear or hyperbolic, from which the second-order rate constant for inhibition (ki) can be determined.[21]
-
-
Determination of the Decarbamylation Rate (kd):
-
Incubate the enzyme with a high concentration of the inhibitor to achieve complete carbamylation.
-
Remove the excess inhibitor by dialysis or gel filtration.
-
Monitor the return of enzyme activity over time.
-
The rate of activity return follows first-order kinetics, and the rate constant corresponds to the decarbamylation rate (kd).[12]
-
Table 1: Representative Kinetic Parameters for Nitrophenyl Carbamate Inhibitors
| Inhibitor | Target Enzyme | ki (M-1 min-1) | kd (min-1) | Reference |
| Rivastigmine | Human AChE | 3,300 | Very Slow | [15] |
| Rivastigmine | Human BChE | 90,000 | Very Slow | [15] |
Structural Biology
X-ray crystallography can provide atomic-level insights into how nitrophenyl carbamates interact with their target enzymes.[15] By solving the crystal structure of the carbamylated enzyme, researchers can directly visualize the covalent bond between the carbamate and the active site serine. These structures can also reveal key interactions that contribute to the inhibitor's potency and selectivity, and can show conformational changes in the enzyme upon inhibition.[15]
Conclusion
Nitrophenyl carbamates represent a versatile class of enzyme inhibitors with significant applications in medicine and beyond. Their mechanism of action, centered on the covalent carbamylation of active site serine residues, is a well-established principle. A thorough investigation of this mechanism requires a multi-faceted approach, combining enzyme inhibition assays, detailed kinetic studies, and structural biology. The insights gained from these studies are crucial for the rational design of novel carbamate-based drugs with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interaction of lipoprotein lipase with p-nitrophenyl N-alkylcarbamates: kinetics, mechanism, and analogy to the acylenzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Benzyl (3-bromo-5-nitrophenyl)carbamate: An Application Note and Protocol
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of Benzyl (3-bromo-5-nitrophenyl)carbamate, a key intermediate in various organic synthesis pathways. The protocol details a robust and reproducible method centered on the nucleophilic acylation of 3-bromo-5-nitroaniline with benzyl chloroformate. This application note is designed for researchers, scientists, and professionals in drug development, offering not just a procedural walkthrough but also the underlying chemical principles, safety protocols, and characterization data necessary for successful synthesis and validation.
Introduction and Scientific Context
This compound is a substituted aromatic carbamate of significant interest in medicinal chemistry and synthetic organic chemistry. The core of this molecule is the carbamate functional group, a stable bioisostere for the amide bond, which often imparts favorable pharmacokinetic properties to drug candidates.[1] The benzyloxycarbonyl (Cbz or Z) moiety serves as a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis.[2]
The strategic placement of bromo and nitro groups on the phenyl ring provides multiple handles for further synthetic transformations, such as cross-coupling reactions at the bromine site or reduction of the nitro group to an amine. This makes the title compound a versatile building block for constructing complex molecular architectures. The synthesis described herein follows the well-established Schotten-Baumann reaction conditions, involving the reaction of an amine with an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme and Mechanism
The synthesis proceeds via the nucleophilic attack of the amino group of 3-bromo-5-nitroaniline on the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine or pyridine, which scavenges the HCl generated during the reaction, driving the equilibrium towards product formation.
Overall Reaction:
Mechanism:
The lone pair of electrons on the nitrogen atom of 3-bromo-5-nitroaniline acts as a nucleophile, attacking the carbonyl carbon of benzyl chloroformate. This is followed by the elimination of the chloride ion and subsequent deprotonation of the nitrogen by the base to yield the final carbamate product. The electron-withdrawing nature of the nitro and bromo groups decreases the nucleophilicity of the aniline, necessitating controlled reaction conditions to ensure efficient conversion.
Materials and Equipment
Reagents and Chemicals
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 10 mmol scale) | Supplier/Grade | Notes |
| 3-Bromo-5-nitroaniline | 55215-57-1 | 217.02 | 2.17 g (10.0 mmol, 1.0 equiv) | ≥97% | Starting material. |
| Benzyl Chloroformate (Cbz-Cl) | 501-53-1 | 170.59 | 1.88 g (1.6 mL, 11.0 mmol, 1.1 equiv) | ≥95% | Acylating agent. Lachrymator.[3] |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.52 g (2.1 mL, 15.0 mmol, 1.5 equiv) | ≥99%, anhydrous | Base. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | Anhydrous | Reaction solvent. |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | ~20 mL | Aqueous | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | ~20 mL | Aqueous | For workup. |
| Brine (Saturated NaCl) | 7647-14-5 | - | ~20 mL | Aqueous | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - | Drying agent. |
| Silica Gel | 63231-67-4 | - | As needed | 230-400 mesh | For chromatography. |
| Hexane / Ethyl Acetate | - | - | As needed | HPLC Grade | Eluent for chromatography. |
Equipment
-
100 mL Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice/water bath
-
Nitrogen or Argon gas inlet and bubbler
-
Thermometer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Detailed Experimental Protocol
Safety Precautions
-
Benzyl chloroformate is a potent lachrymator, corrosive, and a suspected carcinogen.[3][4] It causes severe skin burns and eye damage and can be fatal if inhaled.[5] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[6][7]
-
Dichloromethane is a volatile and suspected carcinogen. Handle in a fume hood.
-
Triethylamine is a corrosive and flammable liquid.
-
The reaction should be conducted under an inert atmosphere (nitrogen or argon) as benzyl chloroformate is moisture-sensitive and reacts with water to release corrosive HCl gas.[6]
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-bromo-5-nitroaniline (2.17 g, 10.0 mmol).
-
Solvent and Base Addition: Add anhydrous dichloromethane (40 mL) to the flask. Stir the mixture until the aniline is fully dissolved. Add triethylamine (2.1 mL, 15.0 mmol) to the solution.
-
Cooling: Place the flask in an ice/water bath and cool the solution to 0 °C with continuous stirring. This is critical to control the reaction's exothermicity.
-
Reagent Addition: In a separate, dry dropping funnel, prepare a solution of benzyl chloroformate (1.6 mL, 11.0 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the cooled aniline mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 3-4 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[8]
-
Eluent System: A starting point for the eluent is a 4:1 mixture of Hexane:Ethyl Acetate.
-
Procedure: On a TLC plate, spot the starting aniline, a co-spot (aniline + reaction mixture), and the reaction mixture. The disappearance of the 3-bromo-5-nitroaniline spot and the appearance of a new, less polar product spot (higher Rf value) indicates the reaction is proceeding. The reaction is considered complete when the starting aniline spot is no longer visible in the reaction mixture lane.[9]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. Benzyl Chloroformate [commonorganicchemistry.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. chemos.de [chemos.de]
- 6. nj.gov [nj.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
Application Notes & Protocols: Using Benzyl Chloroformate for N-Protection of Anilines
Abstract
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone protecting group for amines in organic synthesis, valued for its stability under a range of conditions and its facile removal.[1][2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the N-protection of anilines using benzyl chloroformate (Cbz-Cl). We will explore the underlying reaction mechanism, provide validated, step-by-step experimental protocols, discuss the critical influence of aniline substituents on reaction outcomes, and detail essential safety and handling procedures. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure reproducible and successful outcomes.
The Chemistry of Cbz Protection: Mechanism and Rationale
The protection of an aniline's nucleophilic nitrogen is a frequent necessity in multi-step synthesis to prevent unwanted side reactions. The Cbz group, introduced by reacting the aniline with benzyl chloroformate, converts the primary or secondary amine into a less nucleophilic and less basic carbamate.[3]
The reaction is typically performed under Schotten-Baumann conditions , which involve a biphasic system of an organic solvent and an aqueous base.[4][5][6] The mechanism proceeds via a nucleophilic acyl substitution. The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated, driving the reaction to completion.[1][6]
Caption: Nucleophilic acyl substitution mechanism for Cbz protection.
Critical Safety and Handling of Benzyl Chloroformate
Benzyl chloroformate is a highly toxic, corrosive, and lachrymatory substance that is fatal if inhaled.[7][8] It reacts with water and moisture to form corrosive hydrogen chloride gas.[9] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: Always handle benzyl chloroformate inside a certified chemical fume hood with proper ventilation. An emergency eyewash station and safety shower must be immediately accessible.[10]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear acid-resistant gloves (e.g., butyl rubber or Viton). Always check for leaks before use.[7]
-
Eye Protection: Use indirect-vent, splash-resistant goggles in combination with a face shield.[9]
-
Lab Coat: A chemically resistant lab coat is required.
-
Respiratory Protection: Required if vapors or aerosols are generated.
-
-
Storage and Handling:
-
Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen).[9] Recommended storage temperature is 2-8 °C.[10]
-
Keep the container tightly closed and away from moisture, water, and incompatible materials like strong acids.[9]
-
Sources of ignition, such as open flames, are strictly prohibited.[9]
-
-
Spill & Disposal: In case of a spill, evacuate the area. Use an absorbent material to contain the spill and place it in an appropriate, sealed container for hazardous waste disposal.[7] Do not let the product enter drains. All waste must be disposed of according to local, state, and federal regulations.
Detailed Experimental Protocol: General N-Protection of Aniline
This protocol describes a standard Schotten-Baumann procedure for the N-benzyloxycarbonylation of aniline. The causality for this biphasic approach is to have the reactants in an organic phase while the acid byproduct is neutralized in the aqueous phase, driving the reaction forward.[11]
Materials:
-
Aniline (1.0 eq.)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq.)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq.)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer, ice bath
Caption: General workflow for Cbz protection of anilines.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.0 eq.) and sodium bicarbonate (2.0 eq.) in a 2:1 mixture of THF and water. Cool the mixture to 0 °C in an ice bath.
-
Addition of Cbz-Cl: Add benzyl chloroformate (1.1 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. The formation of HCl is immediately neutralized by the bicarbonate base.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[12]
-
Workup: Dilute the reaction mixture with deionized water and transfer it to a separatory funnel. Extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.[11] This removes any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[12]
-
Purification: The crude product can be purified by silica gel column chromatography or by recrystallization (e.g., from ethanol/hexane) to afford the pure N-Cbz-aniline.[13]
Scope, Limitations, and Unexpected Side Reactions
While Cbz-Cl is a versatile reagent, the electronic nature of the aniline substrate can dramatically influence the reaction outcome. A systematic study revealed that the substituent on the aniline ring dictates the product distribution between the desired N-Cbz carbamate and an unexpected N-benzyl (Bn) amine .[13][14]
-
Electron-Donating Groups (EDGs): Anilines with EDGs (e.g., -OCH₃, -CH₂CH₃) at the ortho or para positions strongly favor the formation of the desired N-Cbz product. The increased electron density on the nitrogen enhances its nucleophilicity, promoting the standard acylation pathway.[13] For example, 2-methoxyaniline gives the N-Cbz product exclusively in 98% yield.[13]
-
Electron-Withdrawing Groups (EWGs): Anilines with strong EWGs (e.g., -NO₂, -Br), particularly at the ortho position, exclusively or predominantly yield the N-benzylated product.[13][14] This is a significant limitation and potential pitfall. The reduced nucleophilicity of the aniline nitrogen may disfavor the direct acylation. While the exact mechanism for N-benzylation is not fully elucidated in the provided sources, it represents a crucial consideration in synthetic planning.
Table 1: Influence of Aniline Substituents on Reaction with Benzyl Chloroformate [13]
| Aniline Derivative | Substituent Type | N-Cbz Product Yield (%) | N-Benzyl Product Yield (%) |
| Aniline | (Reference) | 29 | 14 |
| 4-Ethylaniline | EDG (para) | 88 | 0 |
| 2-Methoxyaniline | EDG (ortho) | 98 | 0 |
| 4-Bromoaniline | EWG (para) | 71 | 12 |
| 2-Bromoaniline | EWG (ortho) | 0 | 90 |
| 2-Nitroaniline | EWG (ortho) | 0 | 85 |
| 4-Chloro-3-nitroaniline | EWG (meta, para) | 14 | 53 |
Yields are for isolated products after purification. Data sourced from Lee, M., et al. (2004).[13]
Characterization of N-Cbz-Anilines
The successful protection can be confirmed using standard analytical techniques:
-
¹H NMR: The formation of the carbamate introduces a characteristic benzylic CH₂ signal, typically observed around 5.2 ppm.[13] The N-H proton signal will also shift.
-
FT-IR: The appearance of a strong carbonyl (C=O) stretching band around 1700-1730 cm⁻¹ is indicative of carbamate formation.
-
Mass Spectrometry: Confirms the expected molecular weight of the protected product.
Deprotection Strategies
The Cbz group is prized for its stability and orthogonal removal options.
-
Catalytic Hydrogenolysis: This is the most common method for Cbz deprotection. The Cbz-protected aniline is treated with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., 10% Pd/C).[1][15] The reaction cleaves the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide. Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate is a safer alternative to using hydrogen gas.[15]
-
Acid-Mediated Deprotection: Strong acidic conditions, such as HBr in acetic acid or Lewis acids like AlCl₃, can also cleave the Cbz group.[2][16][17] This method is advantageous when the molecule contains other functional groups that are sensitive to reduction (e.g., alkenes, alkynes).[18]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive Cbz-Cl (hydrolyzed). | Use a fresh bottle of Cbz-Cl. Ensure anhydrous conditions during storage and handling. |
| Insufficiently basic conditions. | Check the pH of the aqueous layer; it should be basic (pH 8-10).[2] Add more base if necessary. | |
| Deactivated aniline substrate (strong EWGs). | Consider alternative, more forcing conditions or a different protecting group strategy. | |
| Formation of N-Benzyl Side Product | Substrate-dependent (see Section 4). | This is an inherent reactivity pattern for anilines with strong EWGs. If N-Cbz is required, an alternative synthetic route or protecting group (e.g., Boc) may be necessary. |
| Difficult Purification | Unreacted starting material or side products. | Optimize reaction time and stoichiometry. Ensure efficient washing during workup. Employ careful chromatography. |
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 5. grokipedia.com [grokipedia.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. chemos.de [chemos.de]
- 8. tcichemicals.com [tcichemicals.com]
- 9. nj.gov [nj.gov]
- 10. synquestlabs.com [synquestlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Cbz-Protected Amino Groups [organic-chemistry.org]
- 17. tdcommons.org [tdcommons.org]
- 18. "Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Al" by Anonymous [tdcommons.org]
Application Note: High-Purity Recovery of Benzyl (3-bromo-5-nitrophenyl)carbamate
Abstract
This document provides a comprehensive guide to the purification of Benzyl (3-bromo-5-nitrophenyl)carbamate, a key intermediate in various synthetic pathways. Given the compound's structural features—a polar carbamate linkage, a halogenated aromatic ring, and a nitro group—its purification presents specific challenges, including the removal of polar starting materials and non-polar side products. This application note details two primary, field-proven methodologies: strategic recrystallization and optimized flash column chromatography. The guide is designed for researchers, chemists, and process development professionals, offering not only step-by-step protocols but also the underlying scientific rationale to empower users to adapt these techniques to their specific needs.
Introduction and Compound Profile
This compound is a solid organic compound whose utility in medicinal chemistry and materials science is growing. Successful synthesis is only half the battle; achieving the high purity (>99%) required for subsequent reactions and regulatory submission necessitates robust and well-designed purification strategies.
Compound Properties:
-
Molecular Formula: C₁₄H₁₁BrN₂O₄
-
Molecular Weight: 367.16 g/mol
-
Appearance: Typically an off-white to pale-yellow solid.
-
Key Structural Features: The molecule's polarity is dominated by the carbamate (-NHCOO-) and nitro (-NO₂) groups, while the bromophenyl and benzyl moieties add significant non-polar character. This amphiphilic nature is central to designing an effective purification strategy.
Anticipated Impurities: A typical synthesis involves the reaction of 3-bromo-5-nitroaniline with benzyl chloroformate. Therefore, common impurities may include:
-
Unreacted 3-bromo-5-nitroaniline: A highly polar starting material.
-
Unreacted Benzyl Chloroformate: Less polar and prone to hydrolysis.
-
Dibenzyl Carbonate: A non-polar byproduct from the decomposition of benzyl chloroformate.
-
Over-alkylation or side-reaction products: Miscellaneous structurally related impurities.
Strategic Purification Workflow
The choice of purification technique depends critically on the scale of the reaction and the impurity profile of the crude material. A preliminary assessment by Thin Layer Chromatography (TLC) is essential for making an informed decision.
Caption: Decision workflow for selecting the optimal purification method.
Protocol 1: Strategic Recrystallization
Recrystallization is the preferred method for large-scale purification when the crude product is of reasonable purity (>90%). The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[1][2][3] An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures.[4][5]
Solvent System Selection
Due to the compound's mixed polarity, a single solvent is often suboptimal. A mixed-solvent system provides greater control. The ideal pair consists of a "good" solvent, in which the compound is highly soluble, and a "bad" or "anti-solvent," in which it is poorly soluble.[4] For this compound, polar protic solvents or polar aprotic/non-polar mixtures are effective.
| Solvent System | Role | Rationale |
| Ethanol / Water | Good / Anti-Solvent | The polar carbamate and nitro groups are soluble in hot ethanol. Adding water as an anti-solvent reduces solubility and induces crystallization upon cooling.[6] |
| Ethyl Acetate / Hexanes | Good / Anti-Solvent | Ethyl acetate effectively dissolves the compound. The addition of non-polar hexanes decreases the polarity of the mixture, forcing the polar product out of solution.[7] |
| Isopropanol | Single Solvent | A good candidate for a single-solvent recrystallization due to its intermediate polarity and significant change in solvating power with temperature.[2] |
Step-by-Step Protocol (Ethanol/Water System)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the compound at or near the solvent's boiling point.[6][8]
-
Hot Filtration (Optional): If insoluble impurities are present, add a slight excess of hot ethanol and perform a hot gravity filtration to remove them. Pre-heating the funnel and receiving flask is crucial to prevent premature crystallization.[4]
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.[4] Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear, saturated solution.
-
Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Slow cooling is paramount for the formation of large, pure crystals as it allows the crystal lattice to form selectively, excluding impurities.[3][6]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[6][8]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystal cake with a small amount of ice-cold ethanol/water mixture (in the same final ratio) to remove any adhering soluble impurities.[3][6]
-
Drying: Dry the crystals under vacuum to remove residual solvent. Determine the melting point and run a final TLC to confirm purity.
Protocol 2: Flash Column Chromatography
For crude mixtures that are complex or when the highest possible purity is required from the outset, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[9][10] Polar compounds interact more strongly with the polar silica gel and thus move down the column more slowly than non-polar compounds.[11][12]
TLC for Eluent Optimization
Before running a column, it is essential to determine the optimal eluent system using TLC.[11][13] The goal is to find a solvent mixture that provides good separation between the product and its impurities, with a target Retention Factor (Rf) of 0.25-0.35 for the desired compound.
Procedure:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate.[13]
-
Develop the plate in a chamber containing a test eluent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualize the plate under UV light (the aromatic rings will be UV-active) to determine the Rf values.[14]
-
Adjust the eluent polarity until the target Rf is achieved. Increasing the polar component (ethyl acetate) will increase the Rf of all spots.
| Common Eluent Systems | Polarity Range | Notes |
| Ethyl Acetate / Hexanes | Low to Medium | A standard, versatile system providing excellent resolution for compounds of moderate polarity.[15][16] |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds. Use methanol sparingly (<10%) to avoid dissolving the silica gel.[15][17] |
Step-by-Step Protocol
Caption: Step-by-step flash column chromatography workflow.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.[18]
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). For better resolution, adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system (e.g., 20% Ethyl Acetate in Hexanes). Apply gentle positive pressure to maintain a steady flow rate. A gradient elution, where the polarity of the mobile phase is gradually increased, can be used to improve separation of closely-eluting compounds.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Fraction Analysis: Spot every few fractions onto a TLC plate to monitor the separation. The non-polar impurities will elute first, followed by the product, and finally the highly polar starting materials.
-
Combine and Evaporate: Combine the fractions that contain the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified solid.
Comparative Analysis of Techniques
| Feature | Recrystallization | Flash Column Chromatography |
| Best For | Large quantities (>5 g) with good initial purity | Small to medium scale (<5 g), complex mixtures |
| Purity Achieved | High (>99%), dependent on solvent choice | Very High (>99.5%), dependent on technique |
| Yield | Typically 70-90%; material is lost in mother liquor | Typically 80-95%; loss is minimal with good technique |
| Speed | Slower; requires slow cooling for best results | Faster for small scales; can be run in hours |
| Cost & Complexity | Low cost, simple equipment | Higher cost (solvents, silica), more complex setup |
Conclusion
The successful purification of this compound is readily achievable through either recrystallization or flash column chromatography. The optimal method depends on the specific circumstances of the synthesis, including scale and the nature of the impurities. A preliminary TLC analysis is an indispensable first step that informs the most efficient and effective purification strategy. By understanding the principles behind each technique, researchers can confidently obtain this valuable intermediate in high purity, ready for its downstream applications.
References
- 1. homework.study.com [homework.study.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. athabascau.ca [athabascau.ca]
- 9. youtube.com [youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. Video: Silica Gel Column Chromatography: Overview [jove.com]
- 12. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. Chromatography [chem.rochester.edu]
- 17. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 18. column-chromatography.com [column-chromatography.com]
Application Note: 1H and 13C NMR Characterization of Benzyl (3-bromo-5-nitrophenyl)carbamate
Introduction
Benzyl (3-bromo-5-nitrophenyl)carbamate is a multifaceted organic compound with significant potential in medicinal chemistry and materials science. Its rigid aromatic core, substituted with both electron-withdrawing (nitro) and sterically demanding (bromo) groups, along with the flexible carbamate linker, imparts unique chemical properties. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose.[1][2][3] This application note provides a comprehensive guide to the characterization of this compound using high-resolution 1H and 13C NMR spectroscopy. We will delve into the theoretical underpinnings of spectral features, detailed experimental protocols, and a thorough interpretation of the expected data. This guide is intended for researchers, scientists, and drug development professionals who require a robust and validated method for the structural confirmation of this and similar molecules.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following atom numbering scheme will be used throughout this document.
Figure 1. Molecular structure of this compound with atom numbering for NMR assignments.
Experimental Protocols
Sample Preparation
The quality of the NMR sample is critical for obtaining high-resolution spectra.[4][5][6][7]
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6), NMR grade
-
High-quality 5 mm NMR tubes[4]
-
Pasteur pipette
-
Vortex mixer
Protocol:
-
Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl3). The choice of solvent is critical as chemical shifts can be solvent-dependent.[6] CDCl3 is a good first choice for many organic molecules. If solubility is an issue, DMSO-d6 is a suitable alternative.
-
Gently vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is essential to avoid poor shimming and broad spectral lines.[8]
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The optimal sample height for most spectrometers is around 4-5 cm.[4][6]
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
-
Label the NMR tube clearly with the sample identification.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
1H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl3 (or DMSO-d6)
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans (NS): 16-32
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 4.0 s
-
Spectral Width (SW): 20 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (CDCl3 at 7.26 ppm).[9][10]
13C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl3 (or DMSO-d6)
-
Temperature: 298 K
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans (NS): 1024-2048 (or more, depending on concentration)
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 1.0-1.5 s
-
Spectral Width (SW): 220-240 ppm
-
Reference: TMS at 0.00 ppm or solvent peak (CDCl3 at 77.16 ppm).[9][10]
Data Processing
Proper data processing is crucial for extracting accurate information from the raw free induction decay (FID) signal.[11][12][13][14][15]
Workflow:
-
Fourier Transformation (FT): The time-domain FID is converted into a frequency-domain spectrum.[11][12][15]
-
Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode. This can be done manually or automatically.
-
Baseline Correction: A flat baseline is essential for accurate integration. A polynomial function is typically applied to correct for any baseline distortions.
-
Referencing: The chemical shift axis is calibrated using the signal from TMS or the residual solvent peak.
-
Integration: The area under each peak in the 1H NMR spectrum is calculated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is precisely determined.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 7. scribd.com [scribd.com]
- 8. organomation.com [organomation.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 12. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 13. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Mass spectrometry analysis of halogenated organic compounds
Application Notes & Protocols
Topic: Advanced Mass Spectrometry Strategies for the Analysis of Halogenated Organic Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
Halogenated organic compounds (HOCs) represent a vast and diverse class of molecules, spanning from life-saving pharmaceuticals to persistent environmental pollutants. Their unique physicochemical properties, conferred by the incorporated halogen atoms, necessitate specialized analytical approaches. Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as the definitive technique for the detection, identification, and quantification of these compounds. This guide provides an in-depth exploration of the fundamental principles and practical protocols for the mass spectrometric analysis of HOCs. We will delve into the characteristic isotopic signatures of chlorine and bromine, explore the strategic selection of ionization techniques—from the universal electron ionization (EI) to the highly selective electron capture negative ionization (ECNI)—and detail the power of high-resolution mass spectrometry (HRMS) in achieving unambiguous formula determination. This document is designed to equip researchers with both the theoretical understanding and the practical methodologies required to tackle the challenges of HOC analysis in complex matrices.
Part I: The Unique Mass Spectrometric Fingerprints of Halogens
The cornerstone of identifying HOCs via mass spectrometry lies in the natural abundance of halogen isotopes. While most elements found in organic molecules (like C, H, N, and O) are predominantly composed of a single light isotope, chlorine and bromine have heavy isotopes with remarkably high natural abundances. This creates highly predictable and recognizable patterns in the mass spectrum.
Chlorine and Bromine Isotopic Patterns
-
Chlorine (Cl): Naturally exists as two stable isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). This results in a characteristic isotopic pattern for any chlorine-containing ion, where a peak at mass M is accompanied by a peak at M+2 with approximately one-third the intensity (a 3:1 ratio).[1][2] The presence of this signature is a strong indicator of a monochlorinated compound.
-
Bromine (Br): Consists of two isotopes, ⁷⁹Br (≈50.7%) and ⁸¹Br (≈49.3%), in nearly equal abundance. This generates a distinctive 1:1 intensity ratio for the M and M+2 peaks, serving as an unmistakable marker for a monobrominated species.[1][3][4]
The analysis becomes more complex but equally informative with multiple halogen atoms, as the isotopic peaks follow a predictable binomial distribution.
| Number and Type of Halogens | Isotopic Peak Pattern (Relative Intensity) |
| 1 Chlorine (Cl) | M : M+2 (3:1) |
| 2 Chlorines (Cl₂) | M : M+2 : M+4 (9:6:1) |
| 3 Chlorines (Cl₃) | M : M+2 : M+4 : M+6 (27:27:9:1) |
| 1 Bromine (Br) | M : M+2 (1:1) |
| 2 Bromines (Br₂) | M : M+2 : M+4 (1:2:1)[3] |
| 1 Chlorine, 1 Bromine (ClBr) | M : M+2 : M+4 (3:4:1)[5] |
Challenges with Fluorine and Iodine
-
Fluorine (F): Is monoisotopic (¹⁹F), meaning it does not produce an M+2 signature. Its presence is inferred from the mass defect and fragmentation patterns. The high strength of the C-F bond can limit fragmentation, making structural elucidation challenging.[6][7]
-
Iodine (I): Is also monoisotopic (¹²⁷I). While it lacks an isotopic pattern, the C-I bond is weak, often leading to a characteristic neutral loss of 127 Da (loss of an iodine radical), which is a strong clue for its presence.[8]
Part II: Strategic Selection of Ionization Techniques
The choice of ionization method is arguably the most critical parameter in the analysis of HOCs. The optimal technique depends on the analyte's structure, polarity, and the analytical objective (e.g., screening vs. quantification).
Caption: Ionization technique selection for HOCs.
1. Electron Ionization (EI) EI is a "hard" ionization technique that bombards molecules with high-energy (70 eV) electrons.[9] This imparts significant internal energy, leading to extensive and reproducible fragmentation.
-
Why Choose EI? The primary advantage of EI is the creation of detailed fragmentation patterns that act as a chemical fingerprint. These spectra can be searched against extensive libraries (like NIST/Wiley) for confident compound identification.[10] It is the most common ionization technique for nontargeted screening of persistent organic pollutants (POPs).[11]
-
Causality in Fragmentation: The energetic instability of the initial radical cation (M⁺•) drives fragmentation.[12][13] Common pathways for HOCs include the loss of a halogen radical (•X) or a hydrogen halide (HX). The stability of the resulting carbocation often dictates the most abundant fragment ions.[13]
-
Limitation: The high energy of EI can cause the molecular ion to fragment completely, resulting in its absence from the spectrum. This makes determining the molecular weight challenging without complementary techniques.[9]
2. Electron Capture Negative Ionization (ECNI) ECNI is a highly selective and sensitive "soft" ionization process for compounds with high electron affinity (electronegative compounds), such as polyhalogenated molecules.[14] It involves the capture of low-energy thermal electrons.
-
Why Choose ECNI? ECNI offers exceptional sensitivity (orders of magnitude lower detection limits than EI for suitable compounds) and selectivity.[11][15] Because common matrix components (like hydrocarbons) are not electronegative, they are not ionized, resulting in a very low background and clean chromatograms. This makes ECNI the gold standard for trace-level quantification of halogenated pesticides, PCBs, and dioxins.[16]
-
Mechanism of Action: Ion formation occurs via two main pathways:
-
Resonance Electron Capture: A low-energy electron is captured to form a molecular anion (M⁻•). This process is most efficient at near-thermal energies (≈0 eV) and results in minimal fragmentation, preserving molecular weight information.[14]
-
Dissociative Electron Capture: The captured electron has slightly more energy (0-15 eV), causing the molecular anion to immediately fragment, often by ejecting a halogen radical to form a stable [M-X]⁻ anion.[14]
-
3. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) For HOCs that are more polar, non-volatile, or thermally labile, such as halogenated pharmaceuticals or their metabolites, Liquid Chromatography (LC)-MS is the method of choice. ESI and APCI are the most common interfaces.
-
Why Choose ESI/APCI? These are soft ionization techniques that typically produce protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation.[17] This is ideal for confirming molecular weight and for quantitative analysis using tandem mass spectrometry (MS/MS).
Part III: The Role of High-Resolution Mass Spectrometry (HRMS)
While isotopic patterns are powerful, they are not infallible. Co-eluting compounds can interfere, and some non-halogenated molecules can coincidentally produce ions at M+2. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides an essential layer of confirmation.
-
The Power of Exact Mass: HRMS instruments measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places.[18] This is critical because the exact mass of an atom is not an integer (except for ¹²C). For example, ³⁵Cl has an exact mass of 34.96885 Da. This precision allows for the unambiguous determination of a compound's elemental formula.[18]
-
A Self-Validating System: For a suspected chlorinated compound, HRMS provides a two-tiered validation:
-
Isotopic Pattern: The M and M+2 peaks must appear in the correct intensity ratio (~3:1).
-
Mass Accuracy: The measured exact mass of both the M and M+2 ions must match the theoretical masses calculated for the proposed formula containing ³⁵Cl and ³⁷Cl, respectively, within a narrow mass tolerance (typically <5 ppm).
-
-
Application in Complex Analysis: In fields like environmental analysis, where thousands of compounds may be present, HRMS is indispensable for differentiating halogenated POPs from the complex natural organic matter background.[19][20]
Part IV: Sample Preparation Protocols
The goal of sample preparation is to extract the HOCs of interest from the sample matrix (e.g., water, soil, blood plasma) and concentrate them to a level suitable for instrumental analysis, while simultaneously removing interfering substances.[21][22]
Caption: A typical HOC sample preparation workflow.
Protocol: Solid-Phase Extraction (SPE) of Halogenated Pesticides from Water
This protocol is a representative workflow for isolating non-polar HOCs from an aqueous matrix.
1. Materials:
-
SPE Cartridges: C18 (1 g, 6 mL)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), HPLC-grade water
-
Glassware: 1 L amber glass bottles, collection vials, evaporation apparatus
-
SPE Vacuum Manifold
2. Step-by-Step Methodology:
-
Step 1: Cartridge Conditioning (The "Why"): This step activates the C18 stationary phase and ensures it is properly wetted for optimal interaction with the aqueous sample.
-
Pass 10 mL of DCM through the cartridge to clean it. Do not allow it to go dry.
-
Pass 10 mL of MeOH through the cartridge to make the phase water-miscible. Do not allow it to go dry.
-
Pass 10 mL of HPLC-grade water through the cartridge. Keep the sorbent bed submerged.
-
-
Step 2: Sample Loading (The "Why"): A slow flow rate is crucial for ensuring sufficient interaction time between the analytes and the C18 sorbent for efficient trapping.
-
Collect a 1 L water sample in an amber glass bottle and acidify to pH < 2 with HCl.
-
Spike with an appropriate internal standard solution.
-
Pass the entire 1 L sample through the conditioned SPE cartridge at a flow rate of ~5-10 mL/min.
-
-
Step 3: Cartridge Washing (The "Why"): This removes polar, water-soluble interferences that were retained on the cartridge but are not the analytes of interest.
-
After loading, pass 5 mL of HPLC-grade water through the cartridge.
-
Dry the cartridge thoroughly under vacuum for at least 30 minutes to remove all residual water, which would interfere with the subsequent elution with an organic solvent.
-
-
Step 4: Analyte Elution (The "Why"): A non-polar solvent like DCM is used to disrupt the hydrophobic interactions between the analytes and the C18 phase, releasing them from the cartridge.
-
Place a collection vial under the cartridge.
-
Elute the trapped analytes by passing 2 x 5 mL aliquots of DCM slowly through the cartridge. Allow the solvent to soak the sorbent bed for 5 minutes for each aliquot to ensure complete elution.
-
-
Step 5: Concentration and Reconstitution (The "Why"): The sample is concentrated to meet the detection limits of the instrument. Reconstituting in a specific solvent (like hexane for GC-MS) makes it compatible with the injection port.
-
Concentrate the collected eluate to approximately 0.5 mL under a gentle stream of nitrogen.
-
Add a recovery standard and adjust the final volume to 1 mL with hexane. The sample is now ready for GC-MS analysis.
-
Part V: Instrumental Analysis Protocols
Protocol: GC-MS Analysis of PCBs (Aroclor 1254) in ECNI Mode
This protocol is designed for the highly sensitive detection of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection | 1 µL, Splitless | Maximizes transfer of trace analytes to the column. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of all PCB congeners. |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Provides optimal separation efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | A low-polarity column that separates PCB congeners based on boiling point and degree of chlorination. |
| Oven Program | 80 °C (hold 2 min), ramp to 180 °C at 20 °C/min, then ramp to 300 °C at 5 °C/min (hold 10 min) | Provides good separation of early and late-eluting congeners. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Capture Negative Ionization (ECNI) | Provides superior sensitivity and selectivity for polychlorinated compounds.[11][23] |
| Ion Source Temp. | 200 °C | Optimal for electron capture processes. |
| Reagent Gas | Methane (CH₄) at ~2 mL/min | Acts as a moderating gas to produce thermal electrons.[14] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Monitors specific ions for target congeners, maximizing sensitivity and minimizing noise. |
Part VI: Data Analysis and Interpretation
A robust analysis of HOCs integrates three key pillars: chromatographic retention time, mass spectral fragmentation/isotopic patterns, and quantification against standards.
-
Qualitative Identification:
-
Retention Time Matching: The peak for a suspected analyte must elute within a narrow window of a known analytical standard run under identical conditions.
-
Isotopic Pattern Confirmation: The software or analyst must confirm the presence and correct ratio of the M, M+2, and M+4 (etc.) peaks. Automated tools can screen entire datasets for these patterns to find potential halogenated compounds in non-targeted analyses.[24]
-
Fragment Ion Confirmation (for EI or MS/MS): Key fragment ions must be present and in the correct relative abundances compared to a standard or library spectrum.
-
-
Quantification:
-
Internal Standard Method: This is the most reliable method. A known amount of an isotopically-labeled version of the analyte (e.g., ¹³C₁₂-PCB 153) is added to the sample before extraction. Since the labeled standard has nearly identical chemical properties to the native analyte, it corrects for any losses during sample preparation and variations in instrument response. The native analyte is quantified by comparing its peak area to the peak area of the labeled internal standard.
-
References
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chlorine - Bromine Combination Isotope Intensities | NIST [nist.gov]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Utilization of Negative Chemical Ionization to Expand Nontargeted Screening of Halogenated Organics in Great Lakes Top Predator Fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Electron capture ionization - Wikipedia [en.wikipedia.org]
- 15. Liquid Chromatography–Electron Capture Negative Ionization–Tandem Mass Spectrometry Detection of Pesticides in a Commercial Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. merit.url.edu [merit.url.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Sample preparation for gas chromatographic determination of halogenated volatile organic compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. leco.com [leco.com]
- 24. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Benzyl (3-bromo-5-nitrophenyl)carbamate in Synthetic Organic Chemistry
Abstract
Benzyl (3-bromo-5-nitrophenyl)carbamate is a strategically designed synthetic intermediate whose value lies not in a single function, but in the orthogonal reactivity of its constituent parts. This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on leveraging this reagent's unique bifunctional nature. It functions simultaneously as a stable, yet readily cleavable, amine protecting group (via the benzyl carbamate moiety) and as a versatile aromatic scaffold for molecular elaboration (via the bromo- and nitro-substituted phenyl ring). We will explore its application as a tool for introducing complexity, enabling late-stage functionalization, and serving as a linchpin in the construction of advanced molecular architectures such as Proteolysis Targeting Chimeras (PROTACs). The protocols herein are designed to be self-validating, with causal explanations for experimental choices to ensure robust and reproducible outcomes.
Physicochemical Properties & Safety Overview
Before utilization, a thorough understanding of the reagent's properties and safe handling procedures is paramount.
Table 1: Physicochemical Data
| Property | Value | Data Source |
| IUPAC Name | Benzyl N-(3-bromo-5-nitrophenyl)carbamate | N/A |
| CAS Number | 1020252-75-8 | [1] |
| Molecular Formula | C₁₄H₁₁BrN₂O₄ | Theoretical |
| Molecular Weight | 367.16 g/mol | Theoretical |
| Appearance | Expected to be a pale yellow to off-white solid | Analogy |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, EtOAc, DMF) and insoluble in water. | Analogy |
Safety & Handling:
This compound, like many nitroaromatic and halogenated compounds, requires careful handling.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2]
-
Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[3][4]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from heat and light.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[2]
Core Synthetic Strategy: A Bifunctional Reagent
The primary utility of this molecule stems from its two distinct reactive domains, which can be addressed sequentially or in parallel depending on the synthetic design.
-
The Protecting Group Domain: The Benzyl carbamate (Cbz or Z-group) is a classic and robust protecting group for primary and secondary amines.[5] It is stable to a wide range of reaction conditions, yet can be selectively removed.
-
The Functionalization Scaffold: The 3-bromo-5-nitrophenyl ring is an electron-poor aromatic system ripe for modification. The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine, providing a new vector for chemical elaboration.[6]
Caption: Dual functionality of the title reagent.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key transformations involving this compound.
Protocol A: Protection of a Primary Amine
This protocol describes the formation of the carbamate linkage with a model primary amine. The reaction proceeds via nucleophilic attack of the amine on an activated carbonyl, typically formed from 3-bromo-5-nitroaniline and benzyl chloroformate.
Materials:
-
3-bromo-5-nitroaniline
-
Benzyl chloroformate (Cbz-Cl)
-
Base (e.g., Pyridine, Triethylamine, or aqueous NaHCO₃)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Amine substrate (R-NH₂)
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine substrate (1.0 eq) and the base (1.2 eq) in the chosen solvent. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add this compound (prepared separately or used as a stock solution) (1.1 eq) dropwise to the cooled solution over 15-20 minutes. Causality: Slow addition is crucial to control the exotherm and prevent side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Causality: The acid wash removes excess base, the bicarb wash removes acidic impurities, and the brine wash removes residual water.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the protected amine.
Protocol B: Palladium-Catalyzed Suzuki Cross-Coupling
This protocol demonstrates the functionalization of the aromatic ring at the bromine position, a powerful C-C bond-forming reaction.
Materials:
-
Protected amine from Protocol A (1.0 eq)
-
Aryl or alkyl boronic acid (or pinacol ester) (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)
Procedure:
-
Setup: To a flame-dried Schlenk flask, add the protected amine, boronic acid, palladium catalyst, and base.
-
Degassing: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Causality: Removal of oxygen is critical as it can oxidize and deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via cannula.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the cross-coupled product.
Protocol C: Reduction of the Nitro Group
This protocol converts the nitro group into a primary amine, opening a new avenue for functionalization (e.g., amide coupling, sulfonamide formation).
Materials:
-
Nitro-containing substrate (1.0 eq)
-
Reducing agent (e.g., SnCl₂·2H₂O, Fe powder, or H₂ with Pd/C)
-
Solvent (e.g., Ethanol, Ethyl Acetate, Acetic Acid)
Procedure (using SnCl₂·2H₂O):
-
Setup: Dissolve the nitro-containing substrate in ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) portion-wise. The reaction is often exothermic.
-
Reaction: Heat the mixture to reflux (50-70 °C) for 1-3 hours until the reaction is complete by TLC.
-
Workup: Cool the reaction and carefully quench by adding a saturated aqueous solution of NaHCO₃ until the pH is ~8. Causality: The base neutralizes the acidic tin salts, causing them to precipitate as tin hydroxides.
-
Filtration & Extraction: Dilute with ethyl acetate and filter the mixture through Celite to remove the tin salts. Transfer the filtrate to a separatory funnel and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting aniline derivative is often pure enough for the next step, but can be purified by chromatography if necessary.
Protocol D: Deprotection via Hydrogenolysis
This is the standard method for cleaving the Cbz group to liberate the free amine.[5][7] It is clean and efficient, but incompatible with functional groups that are also reduced by hydrogenation (e.g., alkenes, alkynes).
Materials:
-
Cbz-protected substrate
-
Palladium on carbon (Pd/C, 5-10 wt%) (5-10 mol% Pd)
-
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
Procedure:
-
Setup: Dissolve the Cbz-protected substrate in the solvent in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add the Pd/C catalyst. Safety Note: Pd/C can be pyrophoric; add it under a stream of inert gas and do not allow it to dry on filter paper.
-
Hydrogenation: Securely attach an H₂-filled balloon or place the flask on a Parr apparatus. Evacuate and purge the system with H₂ three times.
-
Reaction: Stir the mixture vigorously under a positive pressure of H₂ (1 atm to 50 psi) at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC, watching for the disappearance of the starting material and the appearance of a more polar spot (the free amine).
-
Workup: Carefully vent the H₂ atmosphere and replace it with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and are removed during concentration.
Advanced Application: A Scaffold for PROTAC Synthesis
The unique structure of this compound makes it an ideal starting point for constructing PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation.
Caption: Conceptual workflow for PROTAC synthesis.
In this strategy:
-
The bromine atom is used to attach a ligand for the target protein via cross-coupling.
-
The nitro group is reduced to an amine.
-
A flexible linker (e.g., a PEG chain) is attached to this newly formed amine.
-
The Cbz group is removed, and the resulting amine is coupled to a known E3 ligase ligand (e.g., derivatives of Thalidomide or VHL-1).
This modular approach allows for the rapid synthesis of a library of PROTACs by varying the target ligand, the linker, and the E3 ligase ligand.
References
- 1. This compound | 1020252-75-8 [m.chemicalbook.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Buy (3-Bromo-5-nitro-benzyl)-carbamic acid tert-butyl ester [smolecule.com]
- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Benzyl (3-bromo-5-nitrophenyl)carbamate as a Strategic Intermediate for Kinase Inhibitor Discovery
Introduction: A Scaffold for Targeted Therapies
In the landscape of modern drug discovery, the quest for highly specific and potent kinase inhibitors remains a paramount objective in oncology and immunology. The strategic design of small molecule inhibitors often relies on versatile chemical intermediates that offer multiple points for diversification to explore structure-activity relationships (SAR). Benzyl (3-bromo-5-nitrophenyl)carbamate emerges as a key building block in this context. Its trifunctional nature—a protected amine, a reactive aryl bromide, and a reducible nitro group—provides a robust platform for the synthesis of a diverse library of compounds, particularly those targeting the ATP-binding site of tyrosine kinases.
The 3-bromoaniline moiety, unmasked from this intermediate, is a well-established pharmacophore in a variety of potent kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[1][2] The bromine atom serves as a convenient handle for introducing further molecular complexity via cross-coupling reactions, while the strategically placed amine allows for the construction of key hydrogen bond interactions within the kinase hinge region. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of potential kinase inhibitors.
Chemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 1020252-75-8 | [Generic Supplier Data] |
| Molecular Formula | C₁₄H₁₁BrN₂O₄ | [Generic Supplier Data] |
| Molecular Weight | 351.16 g/mol | [Generic Supplier Data] |
| Appearance | Off-white to pale yellow solid | [Generic Supplier Data] |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | [General Chemical Knowledge] |
| Storage | Store in a cool, dry place away from light | [General Chemical Knowledge] |
Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Synthetic Strategy: A Modular Approach to Kinase Inhibitors
The utility of this compound lies in its capacity for sequential, regioselective transformations. A typical synthetic workflow towards a kinase inhibitor scaffold involves three key steps:
-
Reduction of the Nitro Group: Selective reduction of the nitro functionality to a primary amine is the initial and crucial step. This unmasks the aniline moiety required for subsequent coupling reactions.
-
Modification of the Aryl Bromide: The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents to probe the solvent-exposed region of the kinase active site.
-
Deprotection and Further Functionalization: The benzyl carbamate protecting group can be removed to reveal the aniline nitrogen, which can then be acylated or coupled to a heterocyclic core, a common feature of many kinase inhibitors.
This modular approach is visualized in the following workflow diagram:
Caption: Synthetic workflow for the utilization of this compound.
Experimental Protocols
Protocol 1: Selective Reduction of the Nitro Group
The selective reduction of the nitro group to an amine in the presence of an aryl bromide and a benzyl carbamate protecting group is a critical transformation. Several methods can be employed, with the choice depending on the desired selectivity and available reagents.[3]
Method A: Tin(II) Chloride Reduction
This is a classic and reliable method for the reduction of aromatic nitro groups.
-
Reagents and Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (0.1 M) in a round-bottom flask, add tin(II) chloride dihydrate (5.0 eq).
-
Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and carefully add saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is ~8.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product, Benzyl (3-amino-5-bromophenyl)carbamate, can be purified by column chromatography on silica gel.
-
Method B: Catalytic Hydrogenation
Catalytic hydrogenation offers a cleaner alternative, but care must be taken to avoid hydrodebromination.
-
Reagents and Materials:
-
This compound
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Celite®
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethyl acetate (0.1 M) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude Benzyl (3-amino-5-bromophenyl)carbamate, which can be purified by column chromatography.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, allowing for the introduction of diverse aryl and heteroaryl moieties at the bromine position.[4][5]
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
-
Reagents and Materials:
-
Benzyl (3-amino-5-bromophenyl)carbamate
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
-
-
Procedure:
-
To a Schlenk flask or sealed tube, add Benzyl (3-amino-5-bromophenyl)carbamate (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1 M).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Deprotection of the Benzyl Carbamate (Cbz) Group
The final step in unmasking the key aniline functionality is the removal of the Cbz group. Catalytic hydrogenolysis is a common and effective method.[6]
-
Reagents and Materials:
-
Cbz-protected aniline derivative
-
Palladium on carbon (10% Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Celite®
-
-
Procedure:
-
Dissolve the Cbz-protected aniline derivative (1.0 eq) in methanol or ethanol (0.1 M) in a hydrogenation flask.
-
Carefully add 10% Pd/C (10 mol%).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-8 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, filter the mixture through Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected aniline.
-
Note on Selectivity: When performing hydrogenolysis on a molecule containing an aryl bromide, there is a risk of concurrent hydrodebromination. Careful monitoring of the reaction and using milder conditions (e.g., lower hydrogen pressure, shorter reaction times) can help to minimize this side reaction. Alternatively, other deprotection methods that are compatible with aryl bromides can be considered.[7]
Application in Kinase Inhibitor Synthesis: A Case Study
The 3-amino-5-bromophenyl scaffold, readily accessible from this compound, is a key component of numerous potent EGFR inhibitors. For instance, the synthesis of a 4-(3-bromoanilino)quinazoline core, a common motif in EGFR inhibitors, can be envisioned.[2]
Caption: Synthetic route to a 4-(3-bromoanilino)quinazoline core.
This core can then be further diversified at the bromine position using the Suzuki-Miyaura coupling protocol described above to generate a library of potential kinase inhibitors for biological screening.
Conclusion
This compound is a highly valuable and versatile intermediate for drug discovery, particularly in the synthesis of kinase inhibitors. Its well-defined reactive sites allow for a systematic and modular approach to the construction of complex molecular architectures. The protocols outlined in these application notes provide a solid foundation for researchers to leverage this key building block in their synthetic campaigns, accelerating the discovery of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Note & Protocol: A Framework for the In Vitro Antitubercular Screening of Benzyl (3-bromo-5-nitrophenyl)carbamate
Abstract
The escalating threat of multidrug-resistant tuberculosis (MDR-TB) necessitates the urgent discovery of novel therapeutic agents. This document provides a comprehensive guide for the initial in vitro screening of Benzyl (3-bromo-5-nitrophenyl)carbamate, a novel synthetic compound, for its potential antitubercular activity. We delineate a strategic, multi-assay approach designed to establish a foundational efficacy and safety profile. This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis using the widely adopted Microplate Alamar Blue Assay (MABA), a rapid viability assessment using the Luciferase Reporter Phage (LRP) assay, and a crucial evaluation of cytotoxicity against a mammalian cell line to determine the compound's selectivity index. The causality behind each experimental step is explained to ensure robust and reproducible data generation for researchers in the field of tuberculosis drug development.
Introduction: The Rationale for Screening Novel Carbamates
Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, remains a formidable global health challenge. The emergence of drug-resistant strains underscores the critical need for new chemical entities with novel mechanisms of action. Carbamates are a class of organic compounds that are structurally related to amides and esters, and they are present in several approved therapeutic agents due to their chemical stability and ability to permeate cell membranes[1][2]. The carbamate moiety can participate in hydrogen bonding, making it an attractive scaffold for interacting with biological targets[2]. While the specific compound, this compound, is a novel entity, preliminary studies on similar structures suggest potential antimicrobial properties[3].
This application note details a validated workflow for the preliminary in vitro assessment of this compound, providing a foundational dataset for its progression in the drug discovery pipeline.
Experimental Screening Workflow
The proposed screening cascade is designed to efficiently evaluate the potential of this compound as an antitubercular agent. The workflow prioritizes the assessment of direct antimycobacterial activity, followed by an evaluation of its toxicity to mammalian cells to establish a preliminary therapeutic window.
Caption: A streamlined workflow for the in vitro screening of novel antitubercular compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay that provides a quantitative measure of the susceptibility of Mtb to antimicrobial agents[4][5]. The assay relies on the reduction of the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin by metabolically active mycobacterial cells[6]. The absence of a color change indicates bacterial death or growth inhibition.
Materials
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
This compound
-
Rifampicin (positive control)
-
DMSO (solvent control)
-
Alamar Blue reagent
-
Sterile 96-well microplates
Step-by-Step Methodology
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in 7H9 broth to achieve a range of concentrations to be tested.
-
Bacterial Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture to a final concentration of approximately 1 x 10^5 CFU/mL.
-
Assay Plate Setup: Add 100 µL of the appropriate compound dilution to each well of a 96-well plate. Include wells for a positive control (Rifampicin) and a solvent control (DMSO at the highest concentration used for the test compound).
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Addition of Alamar Blue: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.[7]
-
Final Incubation and Reading: Re-incubate the plates for 24 hours. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink[5][7].
Protocol 2: Rapid Antitubercular Activity Assessment using Luciferase Reporter Phage (LRP) Assay
The LRP assay is a rapid and sensitive method for determining the viability of mycobacteria[8][9]. It utilizes a mycobacteriophage genetically engineered to express the firefly luciferase gene[8][10]. Upon infection of viable Mtb cells, the luciferase gene is expressed, and in the presence of the substrate luciferin and ATP, light is produced. The amount of light is proportional to the number of viable bacteria.
Materials
-
Mycobacterium tuberculosis H37Rv strain
-
Luciferase reporter phage (e.g., phAE142)
-
Middlebrook 7H9 broth
-
This compound
-
Luciferin substrate
-
Luminometer
Step-by-Step Methodology
-
Compound Treatment: Expose mid-log phase Mtb cultures to various concentrations of this compound for a predetermined period (e.g., 24-48 hours).
-
Phage Infection: Infect the treated Mtb cells with the luciferase reporter phage.
-
Incubation: Incubate the infected cells for a period sufficient for phage DNA injection and luciferase expression (typically 3-4 hours).
-
Luminometry: Add the luciferin substrate and measure the light output in a luminometer, expressed as Relative Light Units (RLUs). A significant reduction in RLU in treated samples compared to untreated controls indicates bactericidal or bacteriostatic activity.
Protocol 3: Cytotoxicity Assessment using MTT Assay on Vero Cells
To evaluate the therapeutic potential of a compound, it is crucial to assess its toxicity towards mammalian cells. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cell viability[11]. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product[12].
Materials
-
Vero cells (African green monkey kidney epithelial cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
Step-by-Step Methodology
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[13]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
Data Presentation and Interpretation
The results from the screening assays should be systematically organized to facilitate interpretation and decision-making.
Hypothetical Data Summary
| Compound | Mtb H37Rv MIC (µg/mL) | Vero Cell IC50 (µg/mL) | Selectivity Index (SI) |
| This compound | 12.5 | >100 | >8 |
| Rifampicin (Control) | 0.1 | 50 | 500 |
Calculation of Selectivity Index (SI)
The Selectivity Index is a critical parameter for evaluating the potential of an antimicrobial compound. It is the ratio of the cytotoxicity (IC50) to the antimicrobial activity (MIC)[14][15][16].
SI = IC50 (Vero cells) / MIC (M. tuberculosis)
A higher SI value is desirable as it indicates that the compound is more toxic to the pathogen than to the host cells[15]. Generally, an SI greater than 10 is considered promising for further development[15].
Caption: The relationship between cytotoxicity, efficacy, and the resulting selectivity index.
Conclusion and Future Directions
This application note provides a robust and validated framework for the initial in vitro screening of this compound for antitubercular activity. The described protocols for MABA, LRP, and MTT assays will generate essential preliminary data on the compound's efficacy and safety profile. A promising outcome, characterized by a low MIC value and a high Selectivity Index, would warrant further investigation, including mechanism of action studies, screening against drug-resistant Mtb strains, and evaluation in more complex in vitro models, such as macrophage infection models, before proceeding to in vivo studies.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy (3-Bromo-5-nitro-benzyl)-carbamic acid tert-butyl ester [smolecule.com]
- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. bbrc.in [bbrc.in]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. Specific identification of Mycobacterium tuberculosis with the luciferase reporter mycobacteriophage: use of p-nitro-alpha-acetylamino-beta-hydroxy propiophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Toxicity Through Cytotoxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. japsonline.com [japsonline.com]
- 13. atcc.org [atcc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enhancing Hit Identification in Mycobacterium tuberculosis Drug Discovery Using Validated Dual-Event Bayesian Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Tandem Oxidation and Nitration of Benzyl Alcohols
Introduction: A Streamlined Approach to Valuable Nitroaromatics
Nitroaromatic compounds, particularly nitrobenzaldehydes and their corresponding carboxylic acids, are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes. Traditionally, the synthesis of these molecules involves a multi-step process: the oxidation of a benzyl alcohol to the corresponding aldehyde or acid, followed by a separate nitration step. This approach, while effective, often suffers from drawbacks such as increased solvent waste, energy consumption, and the need for isolation and purification of intermediates, which can lead to lower overall yields.
This application note details a more efficient and streamlined approach: the tandem (or one-pot) oxidation and nitration of benzyl alcohols . This methodology combines both transformations into a single synthetic operation, offering significant advantages in terms of operational simplicity, time, and resource efficiency. The protocols described herein are designed for researchers, chemists, and professionals in drug development, providing a robust foundation for the synthesis of 4-substituted 3-nitrophenyl carbonyl compounds.
Theoretical Background and Mechanistic Insights
The success of the tandem reaction hinges on the careful selection of reagents that can perform a dual role. Nitric acid (HNO₃) is a versatile reagent that can act as both an oxidant and a nitrating agent precursor. The overall transformation can be dissected into two key stages occurring in the same reaction vessel:
-
Oxidation of the Benzyl Alcohol: The initial step involves the oxidation of the primary alcohol functionality of the benzyl alcohol to a carbonyl group (aldehyde). When using nitric acid, this process is often initiated by a catalytic amount of nitrous acid (HNO₂), which can be generated in situ from sodium nitrite (NaNO₂)[1][2]. The proposed mechanism involves the formation of a benzyl nitrite intermediate (BnONO), which then decomposes to yield the benzaldehyde[1][2][3]. The nitric acid then re-oxidizes the byproducts to regenerate the active nitrosating species, continuing the catalytic cycle[2].
-
Electrophilic Aromatic Substitution (Nitration): Once the benzaldehyde is formed, the strongly acidic conditions, particularly with the inclusion of sulfuric acid (H₂SO₄), facilitate the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid[4][5][6]. The carbonyl group of the newly formed benzaldehyde is a meta-directing deactivator for electrophilic aromatic substitution. Consequently, the incoming nitro group is directed to the meta-position relative to the aldehyde, yielding the 3-nitrobenzaldehyde derivative[7]. For benzyl alcohols with a para-substituent, this results in the formation of 4-substituted-3-nitrobenzaldehydes.
The interplay between these two stages is critical. A rapid oxidation favors the subsequent nitration of the benzaldehyde. The presence of a mesomeric donor group at the para-position of the benzyl alcohol can facilitate this process, leading to good yields of the desired 4-substituted-3-nitrophenyl carbonyl compounds[8].
Visualizing the Workflow
The following diagram illustrates the general workflow for the tandem oxidation and nitration of a substituted benzyl alcohol.
Caption: General workflow for the one-pot tandem oxidation and nitration of benzyl alcohols.
Materials and Equipment
Materials:
-
Substituted benzyl alcohol (e.g., 4-chlorobenzyl alcohol, 4-bromobenzyl alcohol, 4-methylbenzyl alcohol)
-
Concentrated Nitric Acid (63-70%)
-
Concentrated Sulfuric Acid (98%)
-
Deionized water
-
Ice
-
Sodium Bicarbonate (for neutralization of acidic waste)
-
Suitable solvents for recrystallization (e.g., ethanol, isopropanol)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer
-
Magnetic stir plate
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Experimental Protocol: Synthesis of 4-Substituted-3-Nitrobenzaldehydes
This protocol is a general procedure adapted from established methods for the synthesis of 4-substituted-3-nitrobenzaldehydes[8].
1. Preparation of the Nitrating Mixture:
-
In a round-bottom flask placed in an ice bath, carefully and slowly add 5.0 mL (97 mmol) of concentrated sulfuric acid (98%) to 7.0 mL (97 mmol) of concentrated nitric acid (63%) with continuous stirring.
-
Causality: The addition of sulfuric acid to nitric acid is crucial for the generation of the nitronium ion (NO₂⁺), the active electrophile for nitration. Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion[4][5][6]. The use of an ice bath is essential to control the exothermic nature of this mixing process.
2. Reaction Execution:
-
To the chilled nitrating mixture, add 9.7 mmol of the corresponding 4-substituted benzyl alcohol in small portions over 10-15 minutes, ensuring the temperature of the reaction mixture does not exceed 25-30°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (approximately 23°C) for 1 hour.
-
Causality: The initial oxidation of the alcohol to the aldehyde is followed by the nitration of the aromatic ring. Maintaining the temperature is critical; higher temperatures could lead to over-oxidation to the carboxylic acid or the formation of undesired byproducts. A one-hour reaction time is generally sufficient for the completion of both steps for activated substrates[8].
3. Work-up and Isolation:
-
After the reaction period, carefully pour the reaction mixture onto a beaker containing crushed ice (approximately 50-100 g) with stirring.
-
Causality: Quenching the reaction with ice serves two purposes: it effectively stops the reaction by diluting the acid and lowering the temperature, and it causes the solid organic product to precipitate out of the aqueous solution.
-
Allow the ice to melt completely, and then collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold deionized water until the filtrate is neutral (test with pH paper). This removes any residual acid.
-
Dry the product in a vacuum desiccator over a suitable drying agent (e.g., anhydrous calcium sulfate or phosphorus pentoxide) to a constant weight.
4. Purification (Optional):
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a product of higher purity.
Data Presentation: Substrate Scope and Yields
The following table summarizes the typical yields for the tandem oxidation and nitration of various 4-substituted benzyl alcohols using the described protocol[8].
| Entry | Substrate (4-Substituted Benzyl Alcohol) | Product (4-Substituted-3-Nitrobenzaldehyde) | Yield (%) |
| 1 | 4-Chlorobenzyl alcohol | 4-Chloro-3-nitrobenzaldehyde | 89 |
| 2 | 4-Bromobenzyl alcohol | 4-Bromo-3-nitrobenzaldehyde | 91 |
| 3 | 4-Methylbenzyl alcohol | 4-Methyl-3-nitrobenzaldehyde | 76 |
Reaction Conditions: Substituted benzyl alcohol (9.7 mmol), 63% HNO₃ (7 mL, 97 mmol), 98% H₂SO₄ (5 mL, 97 mmol), 23°C, 1 h.[8]
Troubleshooting
-
Low Yield:
-
Incomplete Reaction: Ensure the reaction time is adequate. For less reactive substrates, a longer reaction time or gentle heating might be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Loss During Work-up: Ensure the product is fully precipitated before filtration. The product may have some solubility in the aqueous acidic mixture, so thorough cooling is important.
-
-
Formation of Byproducts (e.g., Benzoic Acid):
-
Over-oxidation: The reaction temperature may be too high. Maintain careful temperature control, especially during the addition of the benzyl alcohol.
-
Incorrect Reagent Stoichiometry: Ensure the correct ratio of nitric acid to the substrate is used.
-
-
Product is Oily/Does not Solidify:
-
Impurities Present: The presence of unreacted starting material or other byproducts can lower the melting point of the product. Purification by column chromatography or recrystallization may be necessary.
-
Safety Precautions
-
Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Always handle them in a fume hood and wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: The mixing of acids and the reaction itself can be exothermic. Use an ice bath to control the temperature and add reagents slowly.
-
Nitrous Oxide Gas Evolution: The reaction may produce nitrogen oxides (NOx), which are toxic. The entire procedure must be conducted in a well-ventilated fume hood.
-
Quenching: Always add the acid mixture to ice/water slowly and never the other way around to avoid violent splashing and boiling.
Conclusion
The tandem oxidation and nitration of benzyl alcohols represents a significant process intensification in the synthesis of valuable nitroaromatic compounds. This one-pot approach is not only more efficient in terms of time and resources but also minimizes waste generation. The protocol provided, utilizing a mixed acid system, is robust and applicable to a range of substituted benzyl alcohols, offering a practical and high-yielding route to 4-substituted-3-nitrobenzaldehydes. By understanding the underlying mechanisms and adhering to the outlined procedures and safety precautions, researchers can effectively implement this methodology in their synthetic endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl (3-bromo-5-nitrophenyl)carbamate
Welcome to the technical support center for the synthesis of Benzyl (3-bromo-5-nitrophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. The following sections provide in-depth troubleshooting advice and frequently asked questions based on established principles of organic synthesis.
Section 1: Troubleshooting Guide & FAQs
This section addresses frequently encountered issues during the synthesis in a question-and-answer format, offering potential causes and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?
A1: Low yields in this synthesis typically stem from a few critical areas. A systematic check is the best approach.[1]
-
Reagent Quality: The primary suspect is often the benzyl chloroformate. It is highly sensitive to moisture and can hydrolyze to benzyl alcohol and HCl, reducing the amount of active reagent available for the reaction.[1][2] Ensure you are using a fresh bottle or a properly stored (anhydrous conditions) reagent. The 3-bromo-5-nitroaniline should also be pure and, critically, dry.
-
Reaction Conditions: This reaction is highly sensitive to moisture. The presence of water can lead to the hydrolysis of benzyl chloroformate and other side reactions.[1] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Base Selection and Stoichiometry: An appropriate base is required to neutralize the HCl generated during the reaction.[2] A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used. Insufficient base (less than one equivalent) will result in the formation of the hydrochloride salt of the starting aniline, which is unreactive, thereby halting the reaction and reducing the yield.
-
Reaction Temperature: The initial reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction between the amine and benzyl chloroformate.[3] Allowing the temperature to rise uncontrollably can lead to side reactions.
Q2: I've confirmed my reagents and conditions are optimal, but the yield is still poor. What are the likely side reactions?
A2: The electronic properties of 3-bromo-5-nitroaniline make it susceptible to specific side reactions.
-
Reduced Nucleophilicity of the Amine: The two electron-withdrawing groups (bromo and nitro) on the aniline ring significantly reduce the nucleophilicity of the amine nitrogen.[4] This makes the desired reaction slower than with more electron-rich anilines. Consequently, side reactions can become more competitive.
-
N-Benzylation: An unexpected but documented side reaction with substituted anilines and benzyl chloroformate is N-benzylation, yielding an N-benzyl aniline derivative instead of the desired carbamate.[5] This has been observed specifically with nitro-substituted anilines.[5] This side product can be difficult to separate from the starting material and the desired product.
-
Formation of Diphenylurea Derivatives: If phosgene is present as an impurity in the benzyl chloroformate, it can react with the aniline to form symmetrical or unsymmetrical urea byproducts.
Q3: How can I minimize the formation of the N-benzylated byproduct?
A3: Minimizing N-benzylation requires careful control of reaction conditions.
-
Temperature Control: Maintain a low temperature (0 °C or below) during the addition of benzyl chloroformate. This generally favors the desired acylation reaction over potential alkylation pathways.
-
Solvent Choice: Using a less polar aprotic solvent might disfavor the formation of intermediates that lead to benzylation. Dichloromethane or tetrahydrofuran (THF) are common choices.
-
Slow Addition: Add the benzyl chloroformate dropwise to the solution of the aniline and base. This keeps the instantaneous concentration of the chloroformate low, which can help suppress side reactions.
Q4: My TLC analysis shows multiple spots, and purification by column chromatography is proving difficult. What are my options?
A4: Purification can be challenging due to the potential for multiple products with similar polarities.
-
Recrystallization: this compound is a solid, and recrystallization is often an effective purification method for carbamates.[6][7] Consider screening various solvent systems, such as ethanol/water, ethyl acetate/hexanes, or toluene.
-
Optimize Chromatography: If column chromatography is necessary, ensure you are using an appropriate solvent system. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) should provide better separation. Staining with a potassium permanganate dip can help visualize the different spots on the TLC plate.
Q5: What is the mechanism of the main reaction?
A5: The primary reaction is a nucleophilic acyl substitution. The nitrogen atom of the 3-bromo-5-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzyl chloroformate. The subsequent loss of the chloride leaving group, facilitated by the base which neutralizes the generated HCl, results in the formation of the carbamate.
Section 2: Experimental Protocols & Data
Optimized Synthesis Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
-
Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-bromo-5-nitroaniline (1.0 eq.) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (TEA) (1.1-1.2 eq.) to the solution.
-
Reagent Addition: Slowly add a solution of benzyl chloroformate (1.05-1.1 eq.) in the same anhydrous solvent to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess TEA), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[7]
Table 1: Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DCM or THF | Aprotic solvents that are unlikely to react with the reagents. |
| Temperature | 0 °C to room temperature | Controls exothermicity and minimizes side reactions.[3] |
| Base | Triethylamine (TEA) or DIPEA | Non-nucleophilic base to neutralize HCl without competing in the reaction. |
| Stoichiometry | Aniline:Chloroformate:Base (1 : 1.05 : 1.1) | A slight excess of chloroformate and base ensures complete consumption of the limiting aniline. |
Section 3: Visual Guides
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in the carbamate synthesis.
References
Technical Support Center: Purification of Bromo-Nitro Aromatic Compounds
Welcome to the Technical Support Center for the purification of bromo-nitro aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these valuable synthetic intermediates. The unique electronic properties conferred by the bromo- and nitro- functional groups present specific, and often complex, purification challenges. This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to empower you to overcome these hurdles with confidence and scientific rigor.
Section 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses common initial queries regarding the purification of bromo-nitro aromatic compounds, establishing a foundational understanding of the key challenges.
Q1: Why is the purification of bromo-nitro aromatic compounds so challenging?
A1: The primary challenges stem from a combination of factors inherent to their synthesis and molecular structure:
-
Isomer Co-formation: The electrophilic nitration of a brominated aromatic ring, or the bromination of a nitrated ring, typically yields a mixture of ortho-, meta-, and para-isomers due to the directing effects of the substituents. These isomers often possess very similar polarities and crystallinities, making their separation difficult.
-
Byproduct Formation: The reaction conditions for nitration can be harsh, leading to the formation of byproducts such as di-nitrated compounds, phenolic impurities from hydrolysis, and other colored contaminants.[1]
-
Similar Solubilities: The isomers often exhibit comparable solubilities in common organic solvents, complicating purification by simple recrystallization. The separation relies on subtle differences in solubility that must be carefully exploited.[2]
-
Thermal Sensitivity: Many nitroaromatic compounds have the potential for thermal decomposition, which requires careful temperature management during purification steps like distillation or solvent removal.[3] Polynitrated aromatics, in particular, can be explosive and must be handled with extreme caution.[4]
Q2: My crude product is a yellow or brownish oil/solid. Is this normal?
A2: A pale yellow color is characteristic of many nitroaromatic compounds. However, a pronounced yellow, orange, or brown coloration often indicates the presence of impurities. These can include:
-
Nitrophenols: Formed by the hydrolysis of the nitro-aromatic compound, particularly if the reaction workup involves heating with aqueous bases.[5]
-
Di-nitro Byproducts: These are often more intensely colored than the desired mono-nitro product.
-
Residual Nitrating Agents: Traces of nitric acid or nitrogen oxides can lead to coloration.
While a faint yellow hue may be acceptable for some applications, significant discoloration suggests the need for further purification.
Q3: What is the first step I should take to assess the purity of my crude product?
A3: Before attempting any large-scale purification, it is crucial to perform a preliminary analysis. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.
-
Initial Assessment: A TLC of your crude product will reveal the number of components in your mixture.
-
Solvent System Screening: TLC is also the primary method for screening and optimizing the solvent system (mobile phase) for column chromatography.
-
Isomer Identification: If you have access to analytical standards of the possible isomers, you can tentatively identify the spots on your TLC plate. Generally, for bromo-nitro aromatics on a polar stationary phase like silica gel, the polarity decreases in the order: ortho > meta > para. This is due to intramolecular interactions in the ortho isomer and the greater symmetry and lower net dipole moment of the para isomer.[6] Consequently, the para isomer will typically have the highest Rf value.[7]
Section 2: Troubleshooting Recrystallization
Recrystallization is often the first line of defense for purifying solid bromo-nitro aromatic compounds. However, its success is highly dependent on technique and a proper understanding of the underlying principles.
Q4: I'm struggling to find a suitable solvent for recrystallization. What are the key properties of a good solvent?
A4: The ideal recrystallization solvent should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound of interest should be readily soluble in the boiling solvent.
-
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure good recovery.
-
Differential solubility of impurities: The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).
-
Non-reactive: The solvent must not react with the compound being purified.
-
Appropriate boiling point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out".[8]
For bromo-nitro aromatic compounds, alcoholic solvents like ethanol and methanol are often good starting points.[9]
Q5: My compound won't crystallize upon cooling. What should I do?
A5: Failure to crystallize is a common issue and can be addressed with the following troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.
-
-
Too Much Solvent: You may have used an excessive amount of solvent, resulting in a solution that is not supersaturated upon cooling. Gently heat the solution to boil off some of the solvent and then allow it to cool again.[10]
-
Consider a Mixed-Solvent System: If a single solvent is not effective, a mixed-solvent system can be employed. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[11] A common combination for bromo-nitro aromatics is ethanol (good solvent) and water (bad solvent).
Q6: How can I separate ortho- and para-isomers using recrystallization?
A6: This is a classic application of fractional crystallization , which exploits the subtle differences in solubility between isomers. For the nitration product of bromobenzene, the para-isomer (4-bromonitrobenzene) is generally less soluble in ethanol than the ortho-isomer (2-bromonitrobenzene).[2][12]
The following workflow can be used to separate these isomers:
Caption: Workflow for fractional crystallization of bromonitrobenzene isomers.
Q7: My product seems to co-crystallize with an isomer, and the melting point is broad. How can I address this?
A7: Co-crystallization, where two different molecules crystallize in the same lattice, can be a significant challenge, especially with isomers of similar shape and size.[13] If repeated fractional crystallization fails:
-
Change the Solvent: The propensity for co-crystallization can be highly solvent-dependent. Experiment with different solvents or solvent mixtures.
-
Switch to Chromatography: Column chromatography is often more effective at separating molecules that co-crystallize.
-
Consider Advanced Techniques: In challenging cases, techniques like preparative HPLC or centrifugal partition chromatography (CPC) may be necessary for achieving high purity.[14]
Section 3: Troubleshooting Column Chromatography
When recrystallization is insufficient, column chromatography is the next logical step.
Q8: What is the best stationary phase and mobile phase to start with for purifying a bromo-nitro aromatic compound?
A8:
-
Stationary Phase: For most applications, silica gel (230-400 mesh) is the standard and effective choice. Silica gel is slightly acidic, which is generally compatible with bromo-nitro aromatics.[1]
-
Mobile Phase (Eluent): A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate .[1] The optimal ratio should be determined by TLC, aiming for an Rf value of 0.25-0.35 for the desired compound to ensure good separation on the column.[1]
Q9: My compound streaks or doesn't move from the baseline on the TLC plate, even in 100% ethyl acetate. What does this mean for my column?
A9: This indicates that your compound is highly polar and is strongly adsorbed to the silica gel. To elute it from a column, you will need a more polar mobile phase.
-
Increase Mobile Phase Polarity: Try a solvent system such as dichloromethane/methanol . A small percentage of methanol (1-5%) in dichloromethane can significantly increase the polarity.
-
Consider Deactivated Silica or Alumina: If you suspect your compound is degrading on the acidic silica gel, you can use deactivated silica (by adding a small percentage of water) or switch to a different stationary phase like alumina (which can be neutral, acidic, or basic).[1]
Q10: I am observing poor separation (overlapping bands) on my column. How can I improve the resolution?
A10: Poor separation can result from several factors. Here is a logical troubleshooting workflow:
Caption: Troubleshooting workflow for poor separation in column chromatography.
Section 4: Safety, Handling, and Data Interpretation
Q11: Are there any specific safety precautions I should take when handling and purifying bromo-nitro aromatic compounds?
A11: Yes, these compounds require careful handling. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.[8]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8]
-
Ventilation: Handle these compounds in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Thermal Hazards: Be aware of the potential for thermal decomposition, especially when heating. Avoid excessive temperatures during solvent removal. Polynitrated compounds can be explosive and may require specialized handling procedures.
-
Waste Disposal: Bromo-nitro aromatic compounds and their solutions should be disposed of as hazardous waste according to your institution's guidelines.[8]
Q12: How do I confirm the purity and identity of my final product?
A12: A combination of techniques should be used:
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point that matches the literature value. Impurities will typically cause the melting point to be depressed and broadened.[15]
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on a TLC plate.
-
Spectroscopic Methods:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for confirming the isomeric identity of the product.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the nitro group (strong absorptions around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹) and the C-Br bond.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Reference Data Table
The following table provides key physical properties for the isomers of bromonitrobenzene, which are essential for monitoring purification and identifying the final product.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 1-Bromo-2-nitrobenzene | o-bromonitrobenzene | 202.01 | 41-43 | Pale yellow solid |
| 1-Bromo-3-nitrobenzene | m-bromonitrobenzene | 202.01 | 53-56 | Pale yellow solid |
| 1-Bromo-4-nitrobenzene | p-bromonitrobenzene | 202.01 | 126-128 | Pale yellow solid |
Data sourced from[15][16][17][18].
Section 5: Experimental Protocols
Protocol 1: Fractional Crystallization of a Crude Nitration Product of Bromobenzene
This protocol outlines the separation of 4-bromonitrobenzene from 2-bromonitrobenzene based on their differential solubility in 95% ethanol.
Materials:
-
Crude nitration product of bromobenzene
-
95% Ethanol
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution (First Crop): Place the crude solid product in an Erlenmeyer flask with a stir bar. Add a minimal amount of 95% ethanol. Heat the mixture to a gentle boil while stirring. Continue to add small portions of hot 95% ethanol until the solid just dissolves.[12]
-
Crystallization (First Crop): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation (First Crop): Collect the crystals by suction filtration using a Büchner funnel. The solid collected is the first crop, which will be enriched in the less soluble p-isomer (4-bromonitrobenzene).[19] Retain the filtrate.
-
Purification of First Crop: Recrystallize the first crop from a minimum amount of fresh, hot 95% ethanol to obtain pure 4-bromonitrobenzene.
-
Isolation of Second Crop: Take the filtrate from step 3 and reduce its volume by about half by heating it on a hot plate in a fume hood. Allow the concentrated solution to cool as before. A second crop of crystals will form, which can be isolated by filtration. This crop may be a mixture of isomers.
-
Analysis: Analyze all crops and the final filtrate by TLC and melting point to assess the purity and determine the success of the separation.
References
- 1. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 2. Solved The separation of the ortho and para isomers of | Chegg.com [chegg.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents [patents.google.com]
- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 6. Solved 5. In 2-bromonitrobenzene and 4-bromonitrobenzene, | Chegg.com [chegg.com]
- 7. In a Tre experiment, the best system for separating a mixture of ortho, m.. [askfilo.com]
- 8. benchchem.com [benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. agilent.com [agilent.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Failures of fractional crystallization: ordered co-crystals of isomers and near isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hub.rotachrom.com [hub.rotachrom.com]
- 15. Solved 5. Melting points of pure 2- and 4-Bromonitrobenzene | Chegg.com [chegg.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. 1-Bromo-4-nitrobenzene | C6H4BrNO2 | CID 11466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 1-Bromo-2-nitrobenzene | C6H4BrNO2 | CID 11341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Technical Support Center: Optimization of Reaction Conditions for Carbamate Synthesis
Welcome to the Technical Support Center for Carbamate Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of optimizing reaction conditions for carbamate synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental design and execution.
Troubleshooting Guide
This section addresses specific issues that may arise during carbamate synthesis in a question-and-answer format, offering potential causes and actionable solutions.
Q1: My carbamate synthesis reaction is resulting in a low or no yield. What are the initial troubleshooting steps I should take?
A low or nonexistent yield in carbamate synthesis can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Initial Checks:
-
Reagent Quality: The purity and stability of your starting materials are paramount. Reagents such as isocyanates and chloroformates are particularly susceptible to hydrolysis and should be used fresh or have been stored under strictly anhydrous conditions.[1] Similarly, ensure your amine and alcohol starting materials are pure and dry.
-
Anhydrous Conditions: Many carbamate synthesis reactions are highly sensitive to moisture. Water can react with isocyanates to form unstable carbamic acids, which can then decompose to an amine and carbon dioxide, leading to the formation of undesired symmetrical urea byproducts.[1] The use of anhydrous solvents and thoroughly dried glassware is critical.
-
Reaction Monitoring: It is essential to monitor the progress of your reaction using appropriate analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction has reached completion.[2][3] A reaction that has not gone to completion will naturally result in a low yield.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in carbamate synthesis.
Q2: I am observing a significant amount of symmetrical urea as a byproduct. What is the cause and how can I prevent its formation?
The formation of symmetrical urea is a common side reaction, particularly when using isocyanate intermediates.
Cause:
Symmetrical urea formation is primarily caused by the reaction of an isocyanate with water.[1] Water reacts with the isocyanate to generate an unstable carbamic acid, which then decarboxylates to form a primary amine. This newly formed amine is nucleophilic and can react with another molecule of the isocyanate starting material to produce a symmetrical urea.
Prevention Strategies:
-
Strict Anhydrous Conditions: The most critical factor in preventing urea formation is the rigorous exclusion of water from the reaction mixture. This includes using anhydrous solvents, drying glassware in an oven, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Order of Addition: When synthesizing carbamates from an amine and a chloroformate, adding the chloroformate slowly to the amine solution can help to minimize side reactions.
-
Use of a Non-Nucleophilic Base: Employing a bulky, non-nucleophilic base can help to deprotonate the amine without competing in the reaction with the electrophile.
Q3: My reaction is showing N-alkylation of the starting amine as a major byproduct. How can this be mitigated?
N-alkylation can be a significant competing reaction, especially in three-component syntheses involving an amine, a source of CO2, and an alkyl halide.[1]
Cause:
N-alkylation occurs when the starting amine acts as a nucleophile and attacks the alkyl halide, competing with the desired reaction of the carbamate intermediate with the alkyl halide. This is more prevalent with highly reactive alkyl halides and less sterically hindered amines.
Mitigation Strategies:
-
Choice of Base: The selection of an appropriate base is crucial. Strong, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate the formation of the carbamate anion from the amine and CO2, making it the more reactive nucleophile towards the alkyl halide.[4][5]
-
Reaction Temperature: Elevated temperatures can sometimes favor N-alkylation.[2][6] Therefore, optimizing the reaction temperature is important. It may be beneficial to perform the initial carbamate formation at a lower temperature before introducing the alkylating agent.[7]
-
CO2 Concentration: In reactions utilizing gaseous CO2, ensuring a sufficient concentration or pressure of CO2 can favor the formation of the carbamic acid intermediate, thereby reducing the amount of free amine available for N-alkylation.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing carbamates?
Several methods are widely employed for carbamate synthesis, with the choice depending on the starting materials and desired product.
-
From Isocyanates and Alcohols: This is a very common and generally high-yielding reaction where an alcohol attacks the electrophilic carbon of the isocyanate.[8]
-
From Amines and Chloroformates: This method involves the reaction of an amine with an alkyl or aryl chloroformate in the presence of a base.[8]
-
From Amines, CO2, and Alkyl Halides: This "green" approach utilizes carbon dioxide as a C1 source, an amine, and an alkyl halide, often in the presence of a base.[5][6][9]
-
Using Protecting Group Reagents: Reagents like di-tert-butyl dicarbonate (Boc₂O) and benzyl chloroformate (Cbz-Cl) are commonly used to install Boc and Cbz protecting groups, respectively, which are carbamates.[3][10]
-
Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide to an isocyanate, which can then be trapped by an alcohol to form a carbamate.[11][12]
Q2: How does the choice of solvent impact carbamate synthesis?
The solvent plays a multifaceted role in carbamate synthesis, influencing solubility, reaction rates, and the stability of intermediates.[2][3]
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are frequently used as they can dissolve a wide range of reactants and stabilize charged intermediates.[2][13]
-
Aprotic Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are also common choices, particularly for reactions that require strictly anhydrous conditions.[1]
-
Solvent Effects on CO2 Chemistry: In reactions involving CO2, the solvent can influence the equilibrium between the carbamic acid and the ammonium carbamate salt.[13]
Q3: What is the role of a base in carbamate formation, and how do I select the appropriate one?
A base is often necessary to deprotonate the amine, increasing its nucleophilicity, or to neutralize acidic byproducts.[3]
-
Tertiary Amines: Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are common organic bases used to scavenge acids like HCl formed in reactions with chloroformates.
-
Inorganic Bases: Sodium hydroxide, potassium carbonate, and cesium carbonate are also frequently used.[11][14]
-
Strong, Non-nucleophilic Bases: DBU and other guanidine bases are particularly effective in promoting the reaction of amines with CO2.[4][5] The choice of base can significantly affect the yield and should be optimized for the specific reaction.[3][15]
Q4: What are common carbamate protecting groups and how are they removed?
Carbamates are widely used as protecting groups for amines in multi-step organic synthesis due to their stability and the ability to be removed under specific conditions.[10][16][17]
| Protecting Group | Abbreviation | Common Reagent for Installation | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA)[10] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C)[10] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine)[10] |
The use of protecting groups with different cleavage conditions allows for "orthogonal protection," where one group can be selectively removed without affecting others in the molecule.[18]
Experimental Protocols
Protocol 1: General Procedure for Boc-Protection of an Amine
This protocol describes a standard method for the synthesis of a tert-butyl carbamate (Boc-protected amine).
Materials:
-
Amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (optional, e.g., Triethylamine, 4-DMAP)
Procedure:
-
Dissolve the amine in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
If using a base, add it to the amine solution.
-
Add the di-tert-butyl dicarbonate (Boc₂O) to the solution portion-wise or as a solution in the same solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Workflow for Boc-Protection of an Amine
Caption: A stepwise workflow for the Boc-protection of an amine.
Protocol 2: General Procedure for Carbamate Synthesis from CO2, Amine, and Alkyl Halide
This protocol outlines a general method for carbamate synthesis utilizing carbon dioxide.
Materials:
-
Amine (1.0 eq)
-
Alkyl halide (1.1-2.0 eq)
-
Base (e.g., DBU, Cs₂CO₃) (1.0-2.0 eq)
-
Anhydrous solvent (e.g., MeCN, DMF)
-
Carbon Dioxide (balloon or gentle stream)
Procedure:
-
To a solution of the amine and the base in an anhydrous solvent, bubble CO2 gas for a predetermined time or maintain a CO2 atmosphere using a balloon.[1]
-
Slowly add the alkyl halide to the reaction mixture via syringe.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a dilute aqueous acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Summary of Common Bases in Carbamate Synthesis from CO2
| Base | Abbreviation | Typical Loading (eq) | Notes |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | 1.0 - 2.0 | Strong, non-nucleophilic base, widely used.[4][5] |
| 1,1,3,3-Tetramethylguanidine | TMG | 1.0 - 2.0 | Strong, non-nucleophilic organic base.[1] |
| Cesium Carbonate | Cs₂CO₃ | 1.0 - 2.0 | Effective inorganic base.[11] |
| Potassium Carbonate | K₂CO₃ | 1.0 - 2.0 | Common and inexpensive inorganic base.[14] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Carbamate - Wikipedia [en.wikipedia.org]
- 9. Green synthesis of carbamates from CO2, amines and alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]
- 16. Protective Groups [organic-chemistry.org]
- 17. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Stability and Degradation Studies of Benzyl (3-bromo-5-nitrophenyl)carbamate
Welcome to the technical support guide for Benzyl (3-bromo-5-nitrophenyl)carbamate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this molecule. The guidance herein is structured to anticipate and address specific experimental challenges, ensuring the integrity and success of your research.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling, storage, and analysis of this compound.
Q1: I'm observing a rapid loss of my compound in a methanolic stock solution, even when stored in the dark at 4°C. What is the likely cause?
A1: The primary suspect is solvolysis, specifically methanolysis. The carbamate functional group (-NH-C(=O)-O-) is an ester of carbamic acid and is susceptible to nucleophilic attack by solvents like methanol. This reaction would cleave the carbamate bond, leading to the formation of methyl (3-bromo-5-nitrophenyl)carbamate and benzyl alcohol.
-
Causality: The carbamate carbonyl carbon is electrophilic. Methanol, although a weak nucleophile, can attack this carbon, especially over extended storage. The strong electron-withdrawing effects of the nitro and bromo groups on the phenyl ring further increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than an unsubstituted phenyl carbamate.
-
Troubleshooting & Prevention:
-
Solvent Choice: Prepare stock solutions in aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO). ACN is often preferred for HPLC-based assays due to its UV transparency and miscibility with aqueous mobile phases.
-
Storage: If methanolic solutions are unavoidable, prepare them fresh before each experiment and store them at -20°C or -80°C to significantly slow the reaction rate.
-
Confirmation: To confirm methanolysis, analyze the aged stock solution by LC-MS. Look for the mass of the parent compound, benzyl alcohol, and the expected methyl carbamate analog.
-
Q2: My forced hydrolysis experiment under basic conditions (0.1 M NaOH) shows almost instantaneous and complete degradation. How can I study the degradation kinetics under these conditions?
A2: The carbamate linkage is notoriously labile under basic conditions.[1][2] The degradation likely proceeds via a base-catalyzed hydrolysis mechanism (BAC2 or E1cb), which is very rapid.[3][4] Instantaneous degradation makes kinetic profiling impossible.
-
Causality: The hydroxide ion (OH⁻) is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the carbamate. This leads to the formation of an unstable tetrahedral intermediate that collapses, cleaving the ester bond to form benzyl alcohol and a carbamic acid intermediate, which in turn rapidly decarboxylates to 3-bromo-5-nitroaniline.[5]
-
Troubleshooting & Experimental Design:
-
Milder Conditions: Reduce the strength of the base (e.g., use 0.01 M or 0.001 M NaOH) or conduct the experiment at a lower temperature (e.g., room temperature or 4°C) to slow the reaction.
-
pH Control: Use a buffer system (e.g., carbonate buffer at pH 9-10) instead of a strong base to maintain a constant, milder pH.
-
Time Points: Adjust your sampling schedule to capture very early time points (e.g., 0, 1, 2, 5, 10, 15 minutes) to observe the initial phase of degradation.
-
Q3: In my photostability study (ICH Q1B), the compound shows significant degradation and the solution turns yellow. What are the potential degradation pathways?
A3: Nitroaromatic compounds are known to be photosensitive.[6][7] The observed color change and degradation are likely due to photochemical reactions involving the nitro group and potentially the benzyl group.
-
Causality & Potential Pathways:
-
Nitro Group Reduction: Upon UV/Vis light absorption, the nitro group can be reduced to nitroso, hydroxylamino, and ultimately amino groups. These intermediates and final products are often colored.
-
Oxidation of Benzyl Group: The benzylic position is susceptible to photo-oxidation, which could lead to the formation of benzaldehyde or benzoic acid derivatives.
-
Ring Photochemistry: Photolysis can sometimes lead to the formation of phenolic byproducts from the nitroaromatic ring.[6][8]
-
-
Troubleshooting & Characterization:
-
Control Experiments: Ensure you run a "dark" control (sample wrapped in aluminum foil) under the same temperature conditions to confirm the degradation is light-induced.
-
Wavelength Specificity: If possible, use filters to expose the sample to specific wavelength ranges (e.g., UVA vs. UVB) to understand which part of the spectrum is causing the degradation.
-
Product Identification: Use LC-DAD-MS/MS to analyze the degraded sample. The diode-array detector (DAD) can track the appearance of new chromophores (contributing to the yellow color), and MS/MS can help elucidate the structures of the degradants.
-
Q4: My HPLC analysis shows peak tailing for the parent compound. What are the common causes and solutions?
A4: Peak tailing in HPLC is a common issue that can compromise resolution and quantification. For a molecule like this compound, the causes can be chemical or mechanical.
-
Potential Causes & Solutions:
-
Secondary Silanol Interactions: The free silanol groups (-Si-OH) on the surface of standard silica-based C18 columns can interact with the polar carbamate group and the nitro group via hydrogen bonding. This secondary interaction slows down a portion of the analyte molecules, causing tailing.
-
Solution: Use an end-capped column or a column with a different stationary phase (e.g., Phenyl-Hexyl). Alternatively, add a competitive base like triethylamine (TEA) at a low concentration (0.1%) to the mobile phase to block the active silanol sites. Lowering the mobile phase pH (e.g., to pH 3 with formic or phosphoric acid) can also suppress silanol ionization and reduce tailing.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[9]
-
Solution: Dilute the sample and inject a smaller volume.
-
-
Column Contamination/Void: Strongly retained impurities from previous injections can create active sites, or a void can form at the column inlet.[10]
-
Part 2: Forced Degradation Experimental Protocols
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[12] These protocols are based on ICH guidelines (Q1A, Q1B) and aim for 5-20% degradation to ensure that secondary degradation is minimized.[1][13]
Workflow for Forced Degradation Studies
Caption: General workflow for a forced degradation study.
Acidic and Basic Hydrolysis
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Acid Condition: Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.
-
Base Condition: Add 1 mL of the stock solution to a vial containing 9 mL of 0.01 M NaOH.
-
Control: Add 1 mL of the stock solution to a vial containing 9 mL of purified water.
-
Incubation: Place the vials in a water bath at 60°C (for acid) and at room temperature (for base). Keep a parallel set of samples protected from light as controls.
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the acid/base samples with an equimolar amount of base/acid (e.g., 0.1 M NaOH for the acid sample) to halt the reaction.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Oxidative Degradation
-
Stock Solution: Use the 1 mg/mL stock solution in ACN.
-
Stress Condition: Add 1 mL of the stock solution to a vial containing 9 mL of 3% hydrogen peroxide (H₂O₂).[1]
-
Incubation: Store the solution at room temperature, protected from light, for up to 48 hours.
-
Sampling & Analysis: Withdraw aliquots at set intervals and analyze directly by HPLC. No quenching is typically required, but dilution with the mobile phase can effectively stop the reaction.
Photostability
-
Sample Preparation: Prepare two sets of samples. One set in clear, transparent vials (photo-exposed) and another set wrapped completely in aluminum foil (dark control). Prepare samples of both the solid drug substance and a solution (e.g., 0.1 mg/mL in ACN/water).
-
Exposure: Place the samples in a photostability chamber according to ICH Q1B guidelines.[13] The standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, compare the chromatograms of the photo-exposed samples with the dark controls to assess the extent of photolytic degradation.
Part 3: Predicted Degradation Pathways & Data Summary
Understanding the molecule's structure allows for the prediction of its primary degradation routes.
Predicted Degradation Pathways
Caption: Predicted degradation pathways of the target molecule.
The most labile bond is the ester linkage of the carbamate.
-
Hydrolysis (Acid/Base): This is the most likely degradation pathway, cleaving the carbamate ester bond. Under both acidic and basic conditions, the final products will be 3-bromo-5-nitroaniline, benzyl alcohol, and carbon dioxide.[5][14]
-
Oxidation: The benzylic carbon is the most probable site of oxidation, which could lead to the formation of benzaldehyde and benzoic acid, with the rest of the molecule remaining intact initially.[15][16][17]
-
Photolysis: The nitroaromatic ring is a strong chromophore that can absorb UV light, leading to the reduction of the nitro group or other complex photoreactions.[7][18]
Summary of Expected Stability
| Stress Condition | Reagent/Parameters | Expected Stability | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Labile | Carbamate ester cleavage |
| Base Hydrolysis | 0.01 M NaOH, RT | Very Labile | Carbamate ester cleavage |
| Oxidation | 3% H₂O₂, RT | Moderately Labile | Oxidation of benzyl group |
| Thermal (Dry Heat) | 80°C | Likely Stable | No significant degradation expected |
| Photolysis | ICH Q1B exposure | Labile | Nitro group reduction, oxidation |
References
- 1. benchchem.com [benchchem.com]
- 2. cecas.clemson.edu [cecas.clemson.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. labcompare.com [labcompare.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Benzyl (3-bromo-5-nitrophenyl)carbamate
Welcome to the technical support center for Benzyl (3-bromo-5-nitrophenyl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who are synthesizing this intermediate and require robust, field-tested methods for its purification. The purity of this compound is critical for subsequent synthetic steps and ensuring the integrity of final drug candidates. This document provides in-depth, practical solutions to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when handling the purification of this compound.
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile is directly linked to the common synthetic route: the reaction of 3-bromo-5-nitroaniline with benzyl chloroformate, typically in the presence of a base.
Potential Impurities Include:
-
Unreacted Starting Materials:
-
Reagent-Derived Byproducts:
-
Side-Reaction Products:
-
N-benzyl-3-bromo-5-nitroaniline: An unexpected but known byproduct where the aniline is benzylated directly rather than acylated. This is more prevalent when electron-withdrawing groups are present on the aniline ring.[4][5]
-
Symmetrical Ureas: Formed if isocyanate intermediates are generated and react with the starting aniline.[6][7]
-
Q2: How can I perform a quick and effective purity assessment of my crude product?
A2: A multi-technique approach is most effective.
-
Thin-Layer Chromatography (TLC): This is the fastest and most crucial initial assessment. A TLC plate, typically silica gel, developed in a solvent system like 30% ethyl acetate in hexanes, will quickly reveal the complexity of your mixture. The product, starting aniline, and various byproducts will have different retention factors (Rƒ). This technique is also fundamental for developing a column chromatography purification method.[8][9]
-
Proton NMR (¹H NMR): A crude ¹H NMR spectrum provides invaluable structural information. You can often identify unreacted starting materials or major byproducts by their characteristic peaks, allowing you to make an informed decision on the best purification strategy.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): For a more definitive analysis, LC-MS can separate the components and provide their mass-to-charge ratio, helping to identify unexpected byproducts.[10][11]
Q3: What are the primary purification strategies for this compound?
A3: The choice of method depends on the nature and quantity of the impurities. The typical workflow involves an initial workup followed by either recrystallization or chromatography.
-
Extractive Work-up: An essential first step to remove inorganic salts and highly polar or ionizable impurities.
-
Recrystallization: The preferred method if the product is highly crystalline and the impurities have different solubility profiles. It is scalable and cost-effective.[12]
-
Silica Gel Column Chromatography: The most powerful and versatile technique for separating compounds with different polarities, especially when dealing with multiple, similarly soluble impurities.[8][13]
Q4: My purified product still shows minor impurities by HPLC. What are my options?
A4: Achieving >99% purity often requires a secondary purification step. If column chromatography was your primary method, a meticulous recrystallization is an excellent follow-up to remove trace impurities that may have co-eluted. Conversely, if you first recrystallized, a final "polishing" step using flash chromatography on a high-performance silica column can remove stubborn, structurally similar impurities.
Purification Workflow & Troubleshooting Guide
This guide provides a logical, step-by-step approach to purification, addressing specific problems you may encounter.
General Purification Workflow
The following diagram illustrates the decision-making process for purifying your crude product.
Caption: Decision workflow for purification.
Troubleshooting Common Issues
Problem 1: Persistent Starting Material Contamination
Q: My crude NMR shows a significant amount of unreacted 3-bromo-5-nitroaniline. How do I remove it effectively?
A: Unreacted 3-bromo-5-nitroaniline is a common impurity. Due to its basic amine group, it can be removed with an acidic wash during the work-up. The aniline is protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer.
-
Causality: The nitrogen lone pair on the aniline is basic and reacts with acid (e.g., HCl) to form a salt (R-NH₃⁺Cl⁻). This salt is ionic and therefore highly soluble in water, whereas your neutral carbamate product remains in the organic solvent.
-
Solution: During your liquid-liquid extraction, wash the organic layer (e.g., dichloromethane or ethyl acetate) with 1M hydrochloric acid (HCl). This will extract the basic aniline into the aqueous phase. Follow this with a wash using saturated sodium bicarbonate solution to neutralize any residual acid and then a brine wash to remove excess water before drying the organic layer.
Problem 2: Oily Product That Refuses to Solidify
Q: My isolated product is a persistent brown oil, making recrystallization impossible. What causes this and how can I proceed?
A: An oily product is typically a sign of significant impurities that are disrupting the crystal lattice formation of your desired compound. Common culprits include residual solvent, benzyl alcohol, or the N-benzylated byproduct.
-
Causality: Crystalline solids form highly ordered, low-energy lattices. Impurities that are liquid at room temperature or that have a very different shape from your product act as "defects," preventing this ordering and resulting in an oil or amorphous solid.
-
Solution Workflow:
-
Remove Volatiles: First, ensure all solvent is removed under high vacuum, sometimes with gentle heating. Benzyl alcohol (boiling point ~205 °C) can be difficult to remove this way but some may come off.[3]
-
Attempt Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexanes or diethyl ether). Vigorously stir or sonicate the mixture. This can sometimes wash away the oily impurities and induce crystallization of your product.
-
Proceed to Chromatography: If trituration fails, column chromatography is the definitive solution. The silica gel will effectively separate the moderately polar carbamate product from less polar impurities (like dibenzyl carbonate) and more polar impurities (like benzyl alcohol and unreacted aniline).[8]
-
Problem 3: Challenges with Column Chromatography
Q: My spots are streaking on the TLC plate, making it hard to choose a solvent system. What should I do?
A: Streaking on a silica gel TLC plate often indicates that the compound is either too polar for the chosen solvent system, acidic/basic in nature, or is being run at too high a concentration.
-
Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. Basic compounds (like residual aniline) or even some carbamates can interact too strongly, causing them to "streak" up the plate rather than moving as a compact spot.
-
Solutions:
-
Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate in hexanes). This helps to more effectively elute the compound from the silica.
-
Add a Modifier: Add a small amount (~0.5-1%) of triethylamine to your mobile phase. The triethylamine is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your compound to elute more cleanly. For acidic compounds, a small amount of acetic acid can be added.
-
Check Concentration: Ensure the sample you spot on the TLC plate is not overly concentrated.
-
Caption: Troubleshooting logic for TLC streaking.
Detailed Experimental Protocols
Protocol 1: Standard Extractive Work-up
This protocol is designed to remove the bulk of inorganic salts and ionizable impurities before further purification.
-
Quench Reaction: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the diluted mixture to a separatory funnel and wash with 1M HCl (1 x volume of the organic layer). This step removes the basic amine starting material and any amine-based catalyst.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x volume) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x volume) to initiate the drying process.
-
Dry and Concentrate: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This method is ideal for purifying a solid crude product.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent systems (e.g., ethyl acetate/hexanes, DCM/hexanes). The ideal solvent will dissolve the product when hot but result in poor solubility when cool.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to fully dissolve the material.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
| Solvent System | Observation | Suitability |
| Ethanol | Soluble when hot, crystals form upon cooling. | Good |
| Hexanes | Insoluble even when hot. | Poor (Good as anti-solvent) |
| Ethyl Acetate | Highly soluble even at room temperature. | Poor (Good as primary solvent) |
| EtOAc / Hexanes | Dissolves in hot EtOAc; addition of hexanes and cooling induces crystallization. | Excellent |
Protocol 3: Purification by Flash Column Chromatography
This is the most effective method for separating complex mixtures or oily products.
-
TLC Analysis: Determine the optimal mobile phase (eluent) using TLC. Aim for an Rƒ value for your product of ~0.3 for good separation. A typical system is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 40:60).
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your initial, least polar eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM or the mobile phase. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin running the column with the mobile phase. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column. Less polar compounds will elute first.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- 1. ar-Bromo-ar-nitrobenzenamine | C6H5BrN2O2 | CID 44535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 7. Urea - Wikipedia [en.wikipedia.org]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. ukessays.com [ukessays.com]
- 10. researchgate.net [researchgate.net]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Scale-Up Synthesis of Benzyl (3-bromo-5-nitrophenyl)carbamate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Benzyl (3-bromo-5-nitrophenyl)carbamate for preclinical studies. It addresses common challenges, outlines troubleshooting strategies, and answers frequently asked questions to ensure a safe, efficient, and reproducible manufacturing process.
Overview of the Synthesis
The synthesis of this compound involves the reaction of 3-bromo-5-nitroaniline with benzyl chloroformate (Cbz-Cl). This reaction forms a carbamate linkage and is a standard method for introducing the benzyloxycarbonyl (Cbz or Z) protecting group onto an amine.[1][2] While straightforward at the laboratory scale, scaling this process introduces significant challenges related to reaction control, impurity profiles, and safety.
The primary transformation is as follows:

This guide focuses on anticipating and resolving the issues that can arise when transitioning from bench-scale (grams) to preclinical scale (kilograms).
Experimental Workflow Diagram
The following diagram outlines the general workflow for the scaled-up synthesis.
Caption: General workflow for the scale-up synthesis of this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific, problem-oriented questions that users may encounter during the scale-up process.
Q1: My reaction yield has dropped significantly after moving from a 1L to a 100L reactor. What are the likely causes?
A1: This is a classic scale-up challenge primarily rooted in mass and heat transfer limitations.[3] In larger reactors, inefficient mixing can create localized "hot spots" or areas of high reagent concentration, leading to increased byproduct formation.
-
Causality: The reaction between benzyl chloroformate and the aniline is exothermic. On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation. In a 100L reactor, this ratio is much lower. If benzyl chloroformate is added too quickly or mixing is poor, localized temperature spikes can occur. These hot spots can accelerate side reactions, such as the formation of the N-benzyl byproduct or decomposition of the starting material.
-
Troubleshooting Steps:
-
Verify Mixing Efficiency: Ensure your reactor's impeller design and agitation speed are sufficient for the reaction volume and viscosity. Baffles are critical in large reactors to ensure turbulent, homogeneous mixing.
-
Control Reagent Addition Rate: Use a calibrated dosing pump for the slow, subsurface addition of benzyl chloroformate. This prevents localized high concentrations at the surface and allows the cooling system to keep up.
-
Monitor Internal Temperature: Use multiple temperature probes if possible to detect potential hot spots. The internal reaction temperature, not the jacket temperature, is the critical parameter.
-
Consider a "Reverse Addition": While less common, adding the aniline/base slurry to the benzyl chloroformate solution can sometimes help control exotherms, but this must be validated on a small scale first.
-
A2: You are likely observing the formation of N-benzyl-3-bromo-5-nitroaniline. This is a known but often unexpected side reaction when using benzyl chloroformate with electron-deficient anilines.[4][5]
-
Causality: The presence of strong electron-withdrawing groups (like -Br and -NO₂) on the aniline ring makes the nitrogen lone pair less nucleophilic. Research has shown that for anilines substituted with electron-withdrawing groups, particularly at the ortho and para positions relative to each other, the reaction can favor N-benzylation over N-carbamoylation.[4][5] The proposed mechanism does not involve rearrangement of the Cbz product but rather a different pathway that results in the loss of CO₂ and addition of the benzyl group directly to the nitrogen.[4]
-
Troubleshooting Steps:
-
Strict Temperature Control: This side reaction can be temperature-dependent. Maintain the reaction temperature rigorously at 0-5 °C during the addition and stirring phases.
-
Choice of Base and Solvent: A weaker, non-nucleophilic base like sodium bicarbonate or potassium carbonate is often preferred over strong organic bases like triethylamine, which can sometimes promote side reactions. The choice of solvent can also influence the reaction pathway; test solvents like ethyl acetate, DCM, or THF on a small scale to find the optimal system that minimizes this byproduct.
-
Confirm Stoichiometry: Ensure no more than a slight excess (1.05-1.1 equivalents) of benzyl chloroformate is used. A large excess can drive alternative reaction pathways.
-
Side Reaction Pathways Diagram
Caption: Competing reaction pathways in the synthesis of this compound.
Q3: I am observing a significant amount of a symmetrical urea byproduct. What is the cause and how can I prevent it?
A3: Symmetrical urea formation is a classic byproduct in reactions involving chloroformates or isocyanates and is almost always caused by the presence of water.[6]
-
Causality: Benzyl chloroformate reacts with water to form an unstable carbamic acid, which decomposes to benzyl alcohol and CO₂, or it can hydrolyze to form an amine which can then react with another molecule of benzyl chloroformate. More critically, if any intermediate isocyanate is formed, it can react with water to generate the starting aniline, which then reacts with another isocyanate molecule to form the urea byproduct.[3][6]
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: This is non-negotiable at scale. Use oven-dried or steam-in-place (SIP) sterilized reactors. Use anhydrous grade solvents.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire process, from charging reagents to the final quench. This prevents atmospheric moisture from entering the reactor.
-
Dry Reagents: Ensure the 3-bromo-5-nitroaniline starting material is completely dry (check Loss on Drying, LOD). Use a fresh, high-quality source of benzyl chloroformate.
-
Q4: The final product is a persistent oil and will not crystallize, making isolation difficult. What should I do?
A4: This issue usually points to the presence of impurities that are inhibiting crystal lattice formation.
-
Causality: Residual solvent, excess benzyl alcohol (from Cbz-Cl degradation), or the N-benzyl byproduct can act as crystallization inhibitors.
-
Troubleshooting Steps:
-
Analyze the Crude Oil: Before attempting crystallization, take a sample of the crude oil and analyze it by ¹H NMR and LC-MS to identify the impurities.
-
Improve Work-up: Perform additional aqueous washes (e.g., with dilute HCl to remove any basic impurities, followed by NaHCO₃ and brine) to remove water-soluble species.
-
Solvent Swap: After the initial concentration, you may need to perform a solvent swap to a solvent system more conducive to crystallization (e.g., Isopropanol/Heptane, Toluene/Heptane, or Ethanol/Water). This also helps to remove residual work-up solvents like DCM.
-
"Anti-Solvent" Addition: Dissolve the crude oil in a minimum amount of a good solvent (e.g., Toluene, Ethyl Acetate) and then slowly add an "anti-solvent" in which the product is insoluble (e.g., Heptane, Hexane) until turbidity is observed. Cool the mixture slowly to induce crystallization.
-
Seeding: If you have a small amount of pure, solid material, use it to seed the supersaturated solution to initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling benzyl chloroformate at scale?
A1: Benzyl chloroformate is a combustible, corrosive, and toxic liquid that may cause cancer and causes severe skin and eye burns.[7][8] It is also moisture-sensitive and reacts with water to produce corrosive hydrogen chloride gas.[9]
-
Personal Protective Equipment (PPE): Wear acid-resistant gloves, chemical goggles, a face shield, and protective clothing.[7][9][10]
-
Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a closed system or a fume hood with local exhaust ventilation.[9] Emergency showers and eyewash stations must be immediately accessible.[7]
-
Handling: Use a closed-system transfer method for charging the reactor. Ground all equipment to prevent static discharge.[7] Do not use water to extinguish fires involving benzyl chloroformate; use dry chemical or CO₂ extinguishers.[9]
-
Storage: Store in tightly closed containers in a cool (2-8 °C), dry, well-ventilated area under an inert atmosphere like nitrogen.[7][9]
Q2: What is the best choice of base for this reaction at scale?
A2: The base scavenges the HCl generated during the reaction.[11] For scale-up, an inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is often preferred over organic amines like triethylamine (TEA).
-
Rationale: Inorganic bases are inexpensive, easy to handle, and can be removed during the aqueous work-up. Organic bases like TEA can sometimes be difficult to remove completely and may contribute to side reactions. Using a non-nucleophilic base is crucial to avoid it competing with the aniline.[6]
Q3: What analytical methods are recommended for in-process control (IPC) and final product release?
A3:
-
In-Process Control (IPC):
-
TLC: Good for quick, qualitative monitoring of the disappearance of the 3-bromo-5-nitroaniline starting material.
-
HPLC/UPLC: The preferred method for quantitative analysis. It can accurately track the consumption of starting material and the formation of the product and key byproducts (N-benzyl, urea). A typical IPC would be "Starting Material < 1.0% by HPLC."
-
-
Final Product Release:
-
HPLC/UPLC: To determine purity and assay (typically >98%).
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Elemental Analysis: To confirm the elemental composition (C, H, N).
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues during scale-up.
Data and Protocols
Table 1: Reagent Properties and Scale-Up Stoichiometry (Example)
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Role | Lab Scale (1x) | Pilot Scale (1000x) |
| 3-Bromo-5-nitroaniline | C₆H₅BrN₂O₂ | 217.02 | ~1.8 | Starting Material | 21.7 g (1.0 eq) | 21.7 kg (1.0 eq) |
| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | 1.195 | Reagent | 18.8 g (1.1 eq) | 18.8 kg (1.1 eq) |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ~2.2 | Base | 16.8 g (2.0 eq) | 16.8 kg (2.0 eq) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.326 | Solvent | 200 mL (~10 vol) | 200 L (~10 vol) |
Scale-Up Experimental Protocol
Safety: This procedure must be conducted by trained personnel in a controlled manufacturing environment with appropriate engineering controls and PPE. All reagents are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.[7][8][10]
-
Reactor Preparation:
-
Ensure the 250L glass-lined reactor is clean, dry, and passivated.
-
Inert the reactor by purging with dry nitrogen for at least 1 hour. Maintain a positive nitrogen pressure throughout the process.
-
-
Reagent Charging:
-
Charge anhydrous Dichloromethane (200 L) to the reactor.
-
Charge 3-Bromo-5-nitroaniline (21.7 kg, 1.0 eq).
-
Charge Sodium Bicarbonate (16.8 kg, 2.0 eq).
-
Begin agitation to create a mobile slurry.
-
-
Reaction:
-
Cool the reactor contents to 0-5 °C using the cooling jacket.
-
Slowly add Benzyl Chloroformate (18.8 kg, 1.1 eq) via a subsurface addition line over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue to stir the mixture at 0-5 °C.
-
Monitor the reaction progress every hour by HPLC until the starting aniline is <1.0%. The reaction is typically complete in 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, slowly add process water (100 L) to quench the reaction. CAUTION: Initial quenching may be exothermic.
-
Allow the mixture to warm to room temperature (20-25 °C).
-
Stop agitation and allow the layers to separate for 30 minutes.
-
Drain the lower organic (DCM) layer.
-
Wash the organic layer with 1M HCl (50 L), followed by saturated NaHCO₃ solution (50 L), and finally saturated brine (50 L).
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to a thick oil.
-
Add Toluene (50 L) and continue concentration to remove residual DCM (solvent swap).
-
Dissolve the resulting oil in a minimal amount of hot Isopropanol (~60 L).
-
Slowly add Heptane (~120 L) as an anti-solvent while stirring.
-
Cool the mixture slowly to 0-5 °C and hold for at least 4 hours to complete crystallization.
-
Filter the solid product using a centrifuge or filter dryer.
-
Wash the filter cake with cold heptane (2 x 20 L).
-
Dry the product under vacuum at 40-45 °C until a constant weight is achieved.
-
References
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. chemos.de [chemos.de]
- 9. nj.gov [nj.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Carbamate - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Carbamates from Chloroformates
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for carbamate synthesis. As a senior application scientist, I've seen firsthand how the seemingly straightforward reaction of a chloroformate with an amine can present unexpected challenges. This guide is designed to move beyond simple protocols and provide you, a fellow researcher, with the in-depth, field-proven insights needed to diagnose and solve common issues encountered during this crucial transformation. We will explore the "why" behind the "how," ensuring your synthetic efforts are both efficient and successful.
The formation of a carbamate linkage is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where it serves as a stable amide bond isostere, a key pharmacophore, and a versatile protecting group.[1][2] The reaction between an amine and a chloroformate is one of the most robust and widely employed methods to forge this bond.[3] However, its success is contingent on a nuanced understanding of reagent stability, reaction kinetics, and potential side reactions.
Part 1: Core Reaction Principles
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the highly electrophilic carbonyl carbon of the chloroformate. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the carbamate product and hydrochloric acid (HCl).[3]
Caption: General mechanism of carbamate formation.
Because this reaction generates HCl, a base is almost always required to neutralize the acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]
Part 2: Troubleshooting Guide (Q&A Format)
Category 1: Reaction Stalls & Initiation Failures
Q1: My reaction is not starting or is proceeding very slowly according to TLC/LC-MS. What are the most common culprits?
A1: This is a classic issue that typically points to one of three areas: reagent quality, insufficient nucleophilicity, or temperature.
-
Reagent Quality: Chloroformates are highly susceptible to hydrolysis.[4] Exposure to atmospheric moisture can convert them to the corresponding alcohol and HCl, rendering them inactive. Always use a fresh bottle or a recently opened one that has been stored under an inert atmosphere (e.g., nitrogen or argon). Similarly, ensure your amine is pure and, critically, that your solvent is anhydrous.[4][5]
-
Insufficient Base: The primary role of the base is to scavenge the generated HCl.[3][5] If the base is too weak or used in a substoichiometric amount, the amine starting material will be protonated to form an ammonium salt, which is not nucleophilic. This effectively removes it from the reaction. For weakly basic amines like anilines, a stronger base is often necessary.
-
Steric Hindrance: If either the amine or the chloroformate is sterically bulky, the rate of nucleophilic attack will be significantly reduced. In these cases, gentle heating may be required to overcome the activation energy barrier.
-
Low Temperature: While many reactions are started at 0 °C to control the initial exotherm, this temperature may be too low for less reactive partners to proceed at a reasonable rate. If the reaction is clean but slow, allowing it to warm to room temperature is a logical next step.
Q2: I see a thick white precipitate form immediately upon adding the chloroformate, and the reaction mixture becomes difficult to stir. Is this my product?
A2: It is unlikely to be your product. This precipitate is almost certainly the hydrochloride salt of your amine starting material (R₂NH₂⁺Cl⁻). This occurs when the local concentration of generated HCl outpaces the ability of the added base to neutralize it. This is particularly common when the chloroformate is added too quickly.
Troubleshooting Steps:
-
Slow Down the Addition: Add the chloroformate dropwise via a syringe pump over an extended period (e.g., 30-60 minutes). This keeps the instantaneous concentration of HCl low.[2]
-
Ensure Efficient Mixing: Use a mechanical stirrer if necessary to ensure the base is well-dispersed and can immediately neutralize the acid as it forms.
-
Pre-mix Amine and Base: In some cases, pre-mixing the amine and base in the solvent before beginning the chloroformate addition can be beneficial, though this is substrate-dependent.
Category 2: Low Yield & Incomplete Conversion
Q3: My reaction works, but the yield is consistently below 60%. How can I optimize for a higher conversion?
A3: Low yield is a multifaceted problem. Assuming reagent quality is good, the issue lies in the reaction conditions or competing side reactions.
-
Base Selection: The choice of base is critical.[5] For simple primary and secondary amines, tertiary amines like triethylamine (TEA) or an inorganic base like NaHCO₃ in a biphasic system are common.[2] However, for weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required. Pyridine can also be used as both a base and a solvent.
| Base | pKa of Conjugate Acid | Typical Use Case | Notes |
| NaHCO₃ | 6.4 | Biphasic reactions; easy removal | Mild; requires good stirring. |
| Pyridine | 5.2 | Base and/or solvent | Can be nucleophilic; sometimes difficult to remove. |
| Triethylamine (TEA) | 10.7 | General purpose organic base | Easy to handle; forms solid hydrochloride salt. |
| DBU | 13.5 | For weakly nucleophilic amines | Strong, non-nucleophilic; liquid and easy to dispense. |
-
Stoichiometry: While a 1:1 stoichiometry of amine to chloroformate is theoretical, it is common practice to use a slight excess (1.1 to 1.2 equivalents) of the chloroformate to ensure complete consumption of a valuable amine.[2] An excess of the base (1.2 to 1.5 equivalents) is also recommended.
-
Temperature & Time: Many low-yield issues with robust substrates can be solved by increasing the reaction time or temperature. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.[4] For hindered substrates, refluxing may be necessary.
Category 3: Side Product Formation
Q4: My mass spectrum shows a byproduct with a mass corresponding to a symmetric urea (R₂N-CO-NR₂). How is this forming?
A4: Urea formation is a well-known side reaction, particularly at elevated temperatures.[6] It proceeds through an isocyanate intermediate. The carbamate product, especially if formed from a primary amine, can lose the alcohol portion (R'-OH) to form an isocyanate (R-N=C=O). This highly reactive isocyanate is then rapidly trapped by another molecule of the starting amine to form the symmetric urea.[6][7]
Caption: Pathway to symmetric urea byproduct formation.
Mitigation Strategies:
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate. Avoid prolonged heating if possible.
-
Base Choice: Some bases can promote the elimination to the isocyanate. If urea is a persistent issue, screen different bases (e.g., switch from an organic amine base to an inorganic carbonate).
Q5: I suspect my chloroformate is decomposing during the reaction. What should I look for?
A5: The primary non-productive pathway for chloroformate consumption is hydrolysis.[4] If there is water in your solvent or reagents, the chloroformate will react with it to form an unstable carbonic acid monoester, which rapidly decomposes to the corresponding alcohol (R'-OH) and CO₂. The presence of the chloroformate's parent alcohol in your crude NMR is a tell-tale sign of this issue. The solution is rigorous adherence to anhydrous conditions: use freshly distilled, dry solvents and ensure all glassware is oven- or flame-dried.[4][5]
Part 3: FAQs - Quick Reference
Q: What is the best general-purpose base to start with? A: For most aliphatic amines, triethylamine (TEA) is a reliable and inexpensive choice. For aromatic amines or more challenging substrates, consider starting with pyridine or DBU.
Q: How critical are anhydrous conditions? A: Extremely. Chloroformates are highly sensitive to moisture.[4] Water will consume your reagent, lower your yield, and complicate purification by generating the parent alcohol.
Q: Can I perform this reaction on a tertiary amine? A: Yes, but the outcome is different. Tertiary amines react with chloroformates in a process known as N-dealkylation.[8] The reaction forms a quaternary ammonium intermediate, which then fragments to yield a carbamate of the corresponding secondary amine and an alkyl chloride. This is a synthetic method in its own right, not a simple carbamoylation.[8]
Q: How should I monitor the reaction progress? A: Thin Layer Chromatography (TLC) is often sufficient. Stain with potassium permanganate or use a UV lamp if your compounds are visible. For more complex mixtures or for precise tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[4] The key is to track the disappearance of the limiting reagent, which is usually the amine.
Q: What are the key safety precautions? A: Chloroformates are corrosive, lachrymatory, and toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Be aware that some chloroformates, like benzyl chloroformate, are particularly hazardous.[3]
Part 4: Experimental Protocols
General Protocol for the Synthesis of Benzyl Piperidine-1-carboxylate
This protocol details a standard procedure for carbamate synthesis.
Materials:
-
Piperidine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl, 1.1 equiv)
-
Triethylamine (TEA, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To the oven-dried flask under an inert atmosphere, add piperidine followed by anhydrous DCM.
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Add triethylamine to the stirred solution.
-
Add benzyl chloroformate dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates full consumption of the piperidine.
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove TEA), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography, if necessary.
Troubleshooting Workflow: Diagnosing a Failed Reaction
When a reaction fails completely, a systematic approach is needed to identify the point of failure.
Caption: A logical workflow for troubleshooting failed reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Preparation of bifunctional isocyanate hydroxamate linkers: Synthesis of carbamate and urea tethered polyhydroxamic acid chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Validation of Benzyl (3-bromo-5-nitrophenyl)carbamate
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. This guide provides an in-depth, practical framework for the validation of Benzyl (3-bromo-5-nitrophenyl)carbamate, a molecule of interest in synthetic and medicinal chemistry. In the absence of a commercially available, pre-characterized standard, we will employ a predictive and comparative approach. This guide will demonstrate how to leverage spectral data from analogous compounds and foundational principles of spectroscopy to build a robust validation dossier. We will focus on the key analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Logic of Predictive Validation
When a reference spectrum for a specific compound is unavailable, our validation strategy shifts from direct comparison to predictive analysis. This involves dissecting the molecule into its constituent fragments, predicting the spectral signatures of these fragments based on known data from similar chemical environments, and then assembling these predictions to forecast the complete spectrum. The trustworthiness of this approach hinges on a deep understanding of structure-activity relationships in spectroscopy and the use of high-quality data from closely related analogues.
The validation workflow can be visualized as follows:
A Comparative Guide to Benzyl (3-bromo-5-nitrophenyl)carbamate and its Nitrophenyl Carbamate Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Nitrophenyl Carbamates in Enzyme Inhibition
Nitrophenyl carbamates represent a significant class of compounds in medicinal chemistry, primarily recognized for their role as inhibitors of various enzymes, particularly serine hydrolases. The carbamate moiety (R-NH-C(=O)-O-R') acts as a carbamoylating agent, forming a transient covalent bond with the catalytic serine residue in the enzyme's active site, thereby inactivating it. The nitrophenyl group, with its strong electron-withdrawing properties, enhances the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack by the serine hydroxyl group and thus increasing its inhibitory potency.
This guide provides an in-depth comparison of Benzyl (3-bromo-5-nitrophenyl)carbamate with other nitrophenyl carbamate analogs. We will explore the chemical rationale behind its design, compare its performance based on available and analogous data, and provide detailed experimental protocols for its evaluation.
Chemical Rationale: The Significance of the 3-Bromo-5-Nitro Substitution Pattern
The substitution pattern on the phenyl ring of a carbamate inhibitor is a critical determinant of its biological activity, influencing its binding affinity, reactivity, and selectivity. The 3-bromo-5-nitro substitution in the titular compound is a deliberate design choice aimed at optimizing its inhibitory potential.
-
Nitro Group: The primary role of the nitro group is to act as a potent electron-withdrawing group. This effect is maximized when it is in the meta or para position relative to the carbamate linkage. In the 3-bromo-5-nitrophenyl configuration, the nitro group at the meta-position significantly increases the electrophilicity of the carbamate carbonyl, predisposing it to nucleophilic attack by the target enzyme.
-
Bromo Group: The introduction of a bromine atom serves multiple purposes. Firstly, as a halogen, it is also an electron-withdrawing group, further enhancing the reactivity of the carbamate. Secondly, its size and lipophilicity can influence the compound's binding to the active site of the target enzyme. Halogen bonding, a non-covalent interaction between a halogen atom and a nucleophilic site, can also contribute to the binding affinity and selectivity of the inhibitor.[1] The meta-positioning of the bromine, along with the nitro group, creates a distinct electronic and steric profile that can be crucial for specific enzyme recognition.
Comparative Performance Analysis
While direct comparative studies on this compound are not extensively available in the public domain, we can infer its potential performance by analyzing structure-activity relationship (SAR) data from analogous series of nitrophenyl carbamate inhibitors. The primary metric for comparing the performance of enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
For the purpose of this guide, we will consider a hypothetical target, Acetylcholinesterase (AChE), a well-known serine hydrolase that is a common target for carbamate inhibitors.[2]
| Compound | Substitution Pattern | Hypothetical AChE IC50 (µM) | Rationale for Performance |
| Benzyl phenylcarbamate | Unsubstituted | > 100 | Lacks strong electron-withdrawing groups, resulting in a less reactive carbamate and weaker inhibitory activity. |
| Benzyl (4-nitrophenyl)carbamate | 4-Nitro | 15.2 | The para-nitro group strongly activates the carbamate, leading to significant inhibitory activity. |
| Benzyl (2-nitrophenyl)carbamate | 2-Nitro | 25.8 | The ortho-nitro group can cause steric hindrance, potentially reducing the optimal positioning of the carbamate in the active site, leading to slightly lower potency compared to the para-isomer. |
| Benzyl (3,5-dinitrophenyl)carbamate | 3,5-Dinitro | 5.1 | The presence of two meta-directing nitro groups provides strong electronic activation, resulting in high inhibitory potency. |
| This compound | 3-Bromo-5-nitro | 8.7 | The combination of a strong electron-withdrawing nitro group and a moderately electron-withdrawing and sterically influential bromo group is expected to provide a balance of reactivity and binding affinity, leading to potent inhibition. |
Note: The IC50 values for the analogs are hypothetical and are presented to illustrate the expected trends based on established structure-activity relationships of nitrophenyl carbamates.
Experimental Protocols
To empirically determine and compare the performance of this compound and its analogs, a series of well-defined experiments are necessary.
Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound.
Materials:
-
3-bromo-5-nitroaniline
-
Benzyl chloroformate
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve 3-bromo-5-nitroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
In Vitro Enzyme Inhibition Assay (Acetylcholinesterase)
This protocol outlines a method for determining the IC50 value of the synthesized carbamates against AChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add 25 µL of each compound dilution to the appropriate wells.
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of AChE solution to each well and incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.
Visualization of Concepts
To better illustrate the key concepts discussed in this guide, the following diagrams are provided.
Caption: A simplified workflow for the synthesis of this compound.
Caption: Mechanism of serine hydrolase inhibition by a nitrophenyl carbamate.
Conclusion and Future Perspectives
This compound, with its strategically positioned electron-withdrawing and sterically influential substituents, represents a promising scaffold for the development of potent enzyme inhibitors. The principles of its design, rooted in the enhancement of carbamate reactivity and potential for specific active site interactions, provide a solid foundation for further investigation.
Future studies should focus on the synthesis and direct comparative biological evaluation of this compound against a panel of relevant enzymes to determine its specific target and inhibitory profile. Elucidation of its precise mechanism of action and structure-activity relationships through the synthesis and testing of a broader range of analogs will be crucial for optimizing its potency and selectivity, ultimately paving the way for its potential development as a therapeutic agent.
References
The Decisive Role of Stereochemistry: A Comparative Analysis of Carbamate Isomer Bioactivity
Introduction: Beyond the Molecular Formula
In the landscape of drug discovery and agrochemical development, carbamates represent a versatile class of compounds, renowned for their role as potent inhibitors of cholinesterases.[1] This inhibitory action is the cornerstone of their therapeutic efficacy in neurodegenerative diseases like Alzheimer's and their potency as insecticides.[2][3] However, a critical factor often dictating the biological activity of these molecules is their three-dimensional arrangement in space—their stereochemistry. Isomers, molecules with the same chemical formula but different spatial arrangements, can exhibit dramatically different pharmacological and toxicological profiles. This guide provides an in-depth comparative analysis of the biological activity of carbamate isomers, offering researchers, scientists, and drug development professionals a framework for understanding and leveraging stereoselectivity in their work. We will explore key examples, delve into the underlying mechanistic principles, and provide detailed experimental protocols for assessing these crucial differences.
The Principle of Chirality in Biological Systems
Biological systems are inherently chiral. Enzymes, receptors, and other biological macromolecules are composed of chiral building blocks (L-amino acids and D-sugars), creating specific, three-dimensional binding pockets. This inherent chirality means that a biological target can interact differently with the enantiomers (non-superimposable mirror images) of a chiral drug or pesticide. One enantiomer, the eutomer, may fit perfectly into the binding site and elicit the desired biological response, while the other, the distomer, may have significantly lower activity or even interact with different targets, potentially leading to off-target effects or toxicity. Understanding this principle is paramount in the development of safer and more effective chemical agents.
Case Study 1: The Profound Enantioselectivity of Physostigmine
Physostigmine, a naturally occurring carbamate extracted from the Calabar bean (Physostigma venenosum), is a powerful reversible inhibitor of acetylcholinesterase (AChE).[4] It has been used therapeutically for various conditions, including glaucoma and myasthenia gravis. Physostigmine possesses a chiral center, and its biological activity is almost exclusively associated with one of its enantiomers.
The levorotatory enantiomer, (-)-physostigmine (also known as eserine), is a potent inhibitor of AChE. In stark contrast, its mirror image, (+)-physostigmine , is a very weak anticholinesterase agent.[5] The difference in their inhibitory potency is not trivial; the (-) enantiomer is approximately 1000 times more potent than the (+) enantiomer in inhibiting AChE.[6]
Quantitative Comparison of Physostigmine Enantiomers
| Isomer | Target Enzyme | IC50 Value (approx.) | Potency Ratio |
| (-)-Physostigmine | Acetylcholinesterase (AChE) | ~10 nM | ~1000x |
| (+)-Physostigmine | Acetylcholinesterase (AChE) | ~10,000 nM | 1x |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.
Mechanistic Insight: The Chiral Lock and Key
The dramatic difference in activity between the enantiomers of physostigmine is a classic example of the "lock and key" model of enzyme-substrate interaction, where the chiral active site of AChE acts as the lock and the physostigmine enantiomers are the keys.
Diagram: Stereoselective Binding of Physostigmine Enantiomers to Acetylcholinesterase
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Rivastigmine is a potent inhibitor of acetyl- and butyrylcholinesterase in Alzheimer's plaques and tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Benzyl (3-bromo-5-nitrophenyl)carbamate Against Clinically Relevant Antibiotics
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Carbamate derivatives have emerged as a promising class of compounds with a wide range of biological activities, including potential antimicrobial efficacy.[1][2] This guide provides a comprehensive framework for evaluating the in vitro antimicrobial activity of a novel synthetic compound, Benzyl (3-bromo-5-nitrophenyl)carbamate. While specific experimental data for this compound is not yet publicly available, this document outlines the rigorous, standards-compliant methodologies required to compare its potential efficacy against established antibiotics such as Penicillin, Ciprofloxacin, and Gentamicin. This guide is intended for researchers, scientists, and drug development professionals engaged in the primary screening and characterization of new chemical entities.
The structural features of this compound, including the presence of a bromine atom and a nitro group on the phenyl ring, suggest the potential for biological activity.[3] Halogenation and the presence of nitroaromatic moieties are known to contribute to the antimicrobial effects of various compounds. Therefore, a systematic in vitro evaluation is a critical first step in determining its potential as a future therapeutic.
Comparative Framework: Benchmarking Against the Gold Standard
To ascertain the potential clinical utility of this compound, its in vitro activity must be benchmarked against a panel of well-characterized antibiotics with diverse mechanisms of action. This approach provides a clear context for interpreting the experimental results.
Selected Comparator Antibiotics:
-
Penicillin: A member of the β-lactam class, Penicillin inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[4][5] It is primarily effective against Gram-positive bacteria.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[6][7]
-
Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA.[4][8] It is particularly effective against Gram-negative bacteria.
Experimental Design: A Step-by-Step Guide to In Vitro Antimicrobial Susceptibility Testing
The following protocols are designed to be self-validating and are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reproducible and reliable data.[9][10][11]
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] The broth microdilution method is a gold-standard, high-throughput technique for determining MIC values.[14][15][16]
Experimental Workflow:
Caption: Broth Microdilution Workflow for MIC Determination.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the comparator antibiotics in a suitable solvent (e.g., DMSO).
-
Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB) as the growth medium.
-
Culture the selected bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight to achieve logarithmic growth phase.
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in CAMHB to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[17]
-
Inoculate each well (except for sterility controls) with the bacterial suspension.
-
Include positive controls (wells with bacteria and no antimicrobial agent) and negative controls (wells with medium only).
-
-
Incubation and Reading:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.[17]
-
Disk Diffusion Susceptibility Testing
The disk diffusion method provides a qualitative assessment of antimicrobial susceptibility. It is a simple and widely used technique in clinical microbiology laboratories.[12][18]
Experimental Workflow:
Caption: Disk Diffusion Experimental Workflow.
Detailed Protocol:
-
Plate Preparation:
-
Prepare a standardized bacterial inoculum as described for the MIC assay.
-
Evenly streak the inoculum onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
-
Disk Application:
-
Impregnate sterile filter paper disks with known concentrations of this compound and the comparator antibiotics.
-
Aseptically place the disks onto the surface of the inoculated agar plate.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is correlated with the susceptibility of the microorganism to the antimicrobial agent.
-
Data Presentation and Interpretation
The quantitative data generated from the MIC assays should be summarized in a clear and concise table to facilitate direct comparison.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound | [Experimental Value] | [Experimental Value] |
| Penicillin | [Expected/Literature Value] | [Expected/Literature Value] |
| Ciprofloxacin | [Expected/Literature Value] | [Expected/Literature Value] |
| Gentamicin | [Expected/Literature Value] | [Expected/Literature Value] |
Note: Expected/Literature values for comparator antibiotics can be obtained from CLSI documents or published research.[19][20]
The interpretation of MIC values is guided by clinical breakpoints established by organizations like CLSI.[13][21] These breakpoints categorize an organism as susceptible, intermediate, or resistant to a particular antibiotic. For a novel compound like this compound, the initial analysis will focus on comparing its MIC values directly with those of the established antibiotics. A significantly lower MIC value for the novel compound would suggest potent antimicrobial activity and warrant further investigation.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro evaluation of this compound. By adhering to standardized methodologies and comparing its activity against a panel of clinically relevant antibiotics, researchers can generate the foundational data necessary to assess its potential as a novel antimicrobial agent. Promising results from these initial screens would justify progression to more advanced studies, including determination of the mechanism of action, evaluation against a broader panel of clinical isolates (including resistant strains), and assessment of cytotoxicity and in vivo efficacy. The systematic approach outlined herein is a critical step in the long and rigorous journey of antimicrobial drug discovery.
References
- 1. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy (3-Bromo-5-nitro-benzyl)-carbamic acid tert-butyl ester [smolecule.com]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. Mechanism of Action and Activity of Commonly Used Antibiotics (3.7.9) - Intensive Care Medicine [resolve.cambridge.org]
- 6. droracle.ai [droracle.ai]
- 7. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic Classification & Mechanism - Basic Science - Orthobullets [orthobullets.com]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. goums.ac.ir [goums.ac.ir]
- 11. iacld.com [iacld.com]
- 12. apec.org [apec.org]
- 13. emerypharma.com [emerypharma.com]
- 14. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models | springermedicine.com [springermedicine.com]
- 16. researchgate.net [researchgate.net]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. woah.org [woah.org]
- 19. researchgate.net [researchgate.net]
- 20. Reference Antimicrobial Susceptibility Testing (AST) Data | HAIs | CDC [cdc.gov]
- 21. idexx.com [idexx.com]
Validating the Antitubercular Potential of Novel Carbamate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing therapies obsolete, creating an urgent need for novel antitubercular agents with new mechanisms of action.[1][2] Carbamate derivatives have emerged as a promising class of compounds, with recent studies demonstrating their potent activity against Mtb. This guide provides a comprehensive framework for validating the antitubercular potential of novel carbamate derivatives, comparing their performance with established first and second-line drugs, and is supported by experimental data and detailed protocols.
The Promise of Carbamate Derivatives
The carbamate functional group is a versatile scaffold in medicinal chemistry, known for its ability to modulate the biological and pharmacokinetic properties of molecules.[2] Recent research has highlighted the potential of carbamate derivatives as effective antitubercular agents. For instance, a series of (3-benzyl-5-hydroxyphenyl)carbamates has demonstrated significant inhibitory activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.[1][3] This has spurred further investigation into this chemical class as a potential source of new and effective treatments for tuberculosis (TB).
A Roadmap for Validation: From In Vitro Screening to In Vivo Efficacy
The validation of a novel antitubercular compound is a multi-step process that begins with in vitro screening to assess its intrinsic activity against Mtb and its toxicity to mammalian cells. Promising candidates then advance to in vivo models to evaluate their efficacy in a biological system.
References
A Comparative Guide to Halogenated vs. Non-Halogenated Nitrophenyl Carbamates for Researchers and Drug Development Professionals
In the landscape of chemical biology and drug discovery, nitrophenyl carbamates serve as versatile tools, acting as valuable intermediates, protecting groups, and powerful inhibitors of key enzymes. Their utility is often dictated by the delicate balance of reactivity and stability, a balance that can be significantly modulated by the introduction of halogen substituents. This guide provides a comprehensive comparative analysis of halogenated versus non-halogenated nitrophenyl carbamates, offering insights into their synthesis, chemical properties, and applications, supported by established chemical principles and available experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to rationally select and design nitrophenyl carbamates for their specific applications.
The Fundamental Chemistry of Nitrophenyl Carbamates
Nitrophenyl carbamates are esters of carbamic acid characterized by a nitrophenyl group attached to the oxygen atom of the carbamate moiety. The electron-withdrawing nature of the nitro group makes the nitrophenoxide a good leaving group, a feature that is central to the reactivity of these compounds. This inherent reactivity makes them useful in a variety of contexts:
-
Protecting Groups: The carbamate functionality is a robust protecting group for amines, and the nitrophenyl group allows for its removal under specific, often mild, basic conditions. The release of the yellow-colored 4-nitrophenolate ion upon deprotection provides a convenient method for monitoring the reaction progress spectrophotometrically[1].
-
Enzyme Substrates and Inhibitors: The reaction of nitrophenyl carbamates with the active site of enzymes, such as serine hydrolases, can lead to either substrate turnover with the release of nitrophenol or covalent modification and inhibition of the enzyme. This property is widely exploited in biochemical assays and for the design of therapeutic agents, particularly as inhibitors of cholinesterases in the context of Alzheimer's disease[2][3][4][5].
-
Synthetic Intermediates: The activated nature of the nitrophenyl ester makes these carbamates excellent carbamoylating agents for the synthesis of other carbamates, ureas, and related compounds.
The Influence of Halogenation: A Deeper Dive into Structure and Reactivity
The introduction of halogen atoms (F, Cl, Br, I) onto the nitrophenyl ring or other parts of the carbamate structure can profoundly alter its physicochemical properties. These alterations stem from a combination of electronic and steric effects.
Electronic Effects
Halogens exert a dual electronic influence: they are electron-withdrawing through the sigma bonds (inductive effect) and can be electron-donating through their lone pairs into the aromatic pi-system (resonance effect).
-
Inductive Effect (-I): Being more electronegative than carbon, halogens pull electron density away from the aromatic ring. This effect is strongest at the ortho position and diminishes with distance. An increased inductive withdrawal makes the carbonyl carbon of the carbamate more electrophilic and enhances the leaving group ability of the nitrophenoxide.
-
Resonance Effect (+R): The lone pairs on the halogen can be delocalized into the aromatic ring. This effect is most pronounced for fluorine due to better orbital overlap and decreases down the group.
The interplay of these effects dictates the overall electronic character of the halogenated nitrophenyl carbamate. Generally, the inductive effect of halogens is dominant, leading to an overall deactivation of the aromatic ring towards electrophilic substitution but an activation towards nucleophilic aromatic substitution.
Steric Effects
The size of the halogen atom (I > Br > Cl > F) can introduce steric hindrance around the reaction center. This can influence the rate of reaction by impeding the approach of a nucleophile to the carbonyl carbon or by affecting the conformation of the molecule, which can be critical for binding to an enzyme's active site.
Comparative Analysis: Halogenated vs. Non-Halogenated Nitrophenyl Carbamates
This section provides a comparative overview of the key properties and performance metrics of halogenated and non-halogenated nitrophenyl carbamates. While direct head-to-head experimental data for a single nitrophenyl carbamate scaffold with and without halogenation is limited in the literature, we can infer the expected trends based on established principles and data from related compounds.
Chemical Reactivity and Stability
Hydrolysis: The rate of hydrolysis of nitrophenyl carbamates is a critical parameter, particularly when they are used as protecting groups or as enzyme inhibitors where stability in aqueous environments is crucial.
-
Non-Halogenated: The hydrolysis of non-halogenated nitrophenyl carbamates is pH-dependent, with the rate increasing significantly under basic conditions due to the enhanced nucleophilicity of the hydroxide ion and the good leaving group character of the 4-nitrophenoxide ion[1].
-
Halogenated: The introduction of an electron-withdrawing halogen, particularly at the ortho or para position to the nitro group, is expected to increase the rate of hydrolysis. This is due to two main factors:
-
Increased Electrophilicity: The inductive effect of the halogen makes the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack by water or hydroxide ions.
-
Improved Leaving Group: Halogen substitution, along with the nitro group, further stabilizes the negative charge of the resulting phenoxide leaving group, making it a better leaving group. The pKa of the corresponding nitrophenol is a good indicator of the leaving group's ability; a lower pKa signifies a better leaving group. For instance, the pKa of 4-nitrophenol is 7.15, while that of 2-chloro-4-nitrophenol is lower, indicating a better leaving group[6][7].
-
Table 1: Predicted Impact of Halogenation on the Hydrolysis of Nitrophenyl Carbamates
| Property | Non-Halogenated Nitrophenyl Carbamate | Halogenated Nitrophenyl Carbamate | Rationale |
| Carbonyl Electrophilicity | Moderate | Increased | Inductive electron withdrawal by the halogen. |
| Leaving Group Ability | Good (pKa of 4-nitrophenol ≈ 7.15) | Better (Lower pKa of halogenated nitrophenol) | Increased stabilization of the phenoxide anion. |
| Predicted Hydrolysis Rate | Baseline | Faster | Combination of increased electrophilicity and a better leaving group. |
Biological Activity: A Focus on Enzyme Inhibition
Nitrophenyl carbamates are well-known inhibitors of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE). The inhibition mechanism typically involves the carbamoylation of a serine residue in the enzyme's active site.
-
Non-Halogenated: The inhibitory potency (often measured as the IC50 value) of non-halogenated nitrophenyl carbamates is dependent on the structure of the amine portion of the carbamate, which influences binding to the active site.
-
Halogenated: Halogenation can significantly impact inhibitory activity through several mechanisms:
-
Electronic Effects: As with hydrolysis, increased electrophilicity of the carbonyl carbon can lead to a faster rate of carbamoylation of the active site serine, potentially resulting in a lower IC50 value (higher potency).
-
Steric and Conformational Effects: The size and position of the halogen can influence how the inhibitor fits into the enzyme's active site. This can either enhance or diminish binding affinity.
-
Halogen Bonding: In some cases, a halogen atom can form a favorable non-covalent interaction, known as a halogen bond, with an electron-rich atom (like oxygen or sulfur) in the enzyme's active site, thereby increasing the binding affinity and inhibitory potency.
-
Table 2: Representative IC50 Values for Cholinesterase Inhibition by Various Carbamates
| Compound | Target Enzyme | IC50 (µM) | Source |
| Methyl(phenyl)carbamate 4c | BChE | 1.97 | [8] |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate (1b) | AChE | 38.98 | [8] |
| O-{4-chloro-2-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamothioate (3b) | AChE | 89.74 | [8] |
Note: The compounds in this table are not nitrophenyl carbamates but illustrate the variable effects of halogenation on cholinesterase inhibition.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for the synthesis and evaluation of nitrophenyl carbamates.
Synthesis of a Halogenated Nitrophenyl Carbamate: A General Protocol
This protocol describes a general method for the synthesis of a 2-halo-4-nitrophenyl N-alkylcarbamate.
Reaction Scheme:
Figure 1: General synthetic scheme for a 2-halo-4-nitrophenyl N-alkylcarbamate.
Step-by-Step Methodology:
-
Activation of 2-Halo-4-nitrophenol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-halo-4-nitrophenol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of triphosgene (0.4 eq) in anhydrous DCM dropwise to the cooled solution.
-
Slowly add a solution of a non-nucleophilic base, such as triethylamine (1.1 eq), in anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture containing the crude 2-halo-4-nitrophenyl chloroformate is typically used directly in the next step without purification.
-
-
Carbamate Formation:
-
Cool the crude chloroformate solution to 0 °C.
-
Add a solution of the desired primary or secondary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-halo-4-nitrophenyl N-alkylcarbamate.
-
Spectrophotometric Assay for Carbamate Hydrolysis
This protocol allows for the kinetic analysis of carbamate hydrolysis by monitoring the release of the nitrophenolate ion.
Workflow Diagram:
Figure 2: Workflow for the spectrophotometric hydrolysis assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 10 mM) of the nitrophenyl carbamate in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare a series of buffers at the desired pH values (e.g., phosphate buffers for pH 6-8, carbonate-bicarbonate buffers for pH 9-10).
-
-
Assay Procedure:
-
In a cuvette or a 96-well microplate, add the appropriate buffer.
-
Equilibrate the buffer to the desired temperature (e.g., 25 °C or 37 °C).
-
Initiate the reaction by adding a small volume of the carbamate stock solution to the buffer to achieve the desired final concentration (e.g., 100 µM).
-
Immediately place the cuvette in a spectrophotometer or the microplate in a plate reader and monitor the increase in absorbance at the λmax of the nitrophenolate ion (typically around 405 nm) over time.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the initial rate of the reaction (V₀) from the linear portion of the curve.
-
The pseudo-first-order rate constant (k_obs) can be calculated from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.
-
Enzyme Inhibition Assay
This protocol is for determining the IC50 of a nitrophenyl carbamate inhibitor against a target enzyme, such as a cholinesterase.
Inhibition Mechanism Diagram:
Figure 3: General mechanism of pseudo-irreversible enzyme inhibition by a nitrophenyl carbamate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in a suitable buffer.
-
Prepare serial dilutions of the nitrophenyl carbamate inhibitor in a suitable solvent.
-
Prepare a stock solution of the enzyme's substrate (e.g., acetylthiocholine for AChE).
-
Prepare a solution of the chromogenic reagent (e.g., DTNB for the Ellman's assay).
-
-
Assay Procedure:
-
In a 96-well microplate, add the enzyme solution, buffer, and varying concentrations of the inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period to allow for binding and carbamoylation.
-
Initiate the enzymatic reaction by adding the substrate and chromogenic reagent.
-
Monitor the increase in absorbance over time at the appropriate wavelength (e.g., 412 nm for the Ellman's assay).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
-
Conclusion and Future Directions
The strategic placement of halogen atoms on the nitrophenyl carbamate scaffold offers a powerful approach to fine-tune the reactivity and biological activity of these important molecules. Halogenation generally enhances the chemical reactivity of nitrophenyl carbamates towards hydrolysis and nucleophilic attack by increasing the electrophilicity of the carbonyl carbon and improving the leaving group ability of the nitrophenoxide. In the context of enzyme inhibition, the effects of halogenation are more complex, involving a balance of electronic, steric, and potential halogen bonding interactions that can either increase or decrease inhibitory potency.
While the principles outlined in this guide provide a rational basis for the design and application of halogenated nitrophenyl carbamates, there is a clear need for more direct comparative studies that provide quantitative experimental data. Such studies would be invaluable for building robust quantitative structure-activity relationship (QSAR) models and for advancing the rational design of novel enzyme inhibitors and chemical probes. Future research should focus on the systematic synthesis and evaluation of series of halogenated and non-halogenated nitrophenyl carbamates to provide the much-needed data to fill the current knowledge gaps.
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. Ortho effects for inhibition mechanisms of butyrylcholinesterase by o-substituted phenyl N-butyl carbamates and comparison with acetylcholinesterase, cholesterol esterase, and lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. borbasgroup.com [borbasgroup.com]
- 7. 2-Chloro-4-nitrophenol Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Benzyl (3-bromo-5-nitrophenyl)carbamate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzyl (3-bromo-5-nitrophenyl)carbamate (CAS No. 1020252-75-8), a compound characterized by its halogenated, nitrated aromatic structure and carbamate functionality. The procedures outlined here are designed to mitigate risks and ensure compliance with safety regulations.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the chemical properties of structurally similar compounds, including other halogenated nitrophenyl carbamates, and established principles for handling hazardous chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal activities.
Hazard Assessment and Safety Precautions
This compound possesses several functional groups that indicate its potential for hazardous properties. The presence of a bromo and a nitro group on the phenyl ring, combined with the carbamate linkage, suggests that this compound may exhibit irritant, toxic, and environmentally hazardous characteristics. Safety data sheets for analogous compounds, such as Benzyl N-(3-fluoro-5-nitrophenyl)carbamate, indicate hazards such as skin irritation, serious eye irritation, and potential respiratory irritation[1].
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and fine dust. |
| Lab Coat | Flame-resistant laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use a certified respirator if handling powders outside of a fume hood. | To prevent inhalation of airborne particles. |
All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.
Emergency Procedures
In the event of accidental exposure, immediate action is critical:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.
-
Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information about the chemical as possible.
Waste Classification and Segregation
Proper classification of chemical waste is a legal requirement under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA). Due to its chemical structure, this compound waste should be considered hazardous.
-
Halogenated Organic Waste: The presence of bromine classifies this compound as a halogenated organic. This waste stream is typically designated for incineration at a licensed hazardous waste facility.
-
Carbamate Waste: Carbamates are regulated as hazardous waste by the EPA, with specific land disposal restrictions in place[2].
-
Potential EPA Waste Codes: While not specifically listed, this compound may fall under the F-list of non-specific source wastes (e.g., F001 or F002 for spent halogenated solvents if used in a solution) or be classified based on its characteristics (e.g., toxicity)[3][4][5][6][7].
Actionable Directive: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a dedicated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste," "Halogenated Organic Compound," and the full chemical name.
Disposal Procedures: A Two-Pronged Approach
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor. However, for small quantities generated in a research setting, a chemical neutralization step via alkaline hydrolysis can be performed by trained personnel to degrade the carbamate moiety, rendering the compound less hazardous before collection by a waste contractor.
Option 1: Direct Disposal via Licensed Contractor (Primary Recommendation)
This is the most straightforward and safest disposal route.
Step-by-Step Protocol:
-
Segregation: Collect all waste materials contaminated with this compound in a designated, leak-proof, and chemically compatible container.
-
Labeling: Affix a hazardous waste label to the container immediately upon starting waste collection. Fill in all required information, including the full chemical name and an estimate of the quantity.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup Request: Contact your institution's EHS department to schedule a pickup of the hazardous waste.
Option 2: Chemical Neutralization via Alkaline Hydrolysis (For Small Quantities by Trained Personnel)
This procedure is adapted from established methods for the hydrolysis of carbamates and is intended to be performed on a small, laboratory scale[2]. Carbamates are known to undergo hydrolysis under alkaline conditions[8][9][10]. This process cleaves the carbamate ester, breaking the molecule into its constituent alcohol and amine (or their derivatives), which are generally less toxic.
WARNING: This procedure involves the use of strong bases and generates heat (exothermic reaction). It must be performed with extreme caution in a chemical fume hood by personnel experienced in handling hazardous chemical reactions.
Experimental Protocol: Alkaline Hydrolysis of this compound
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the this compound waste in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Base: While stirring the solution, slowly add a stoichiometric excess of a strong base. A 10% solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is recommended. The addition should be done carefully to control the exothermic reaction.
-
Reflux: Heat the mixture to a gentle reflux and maintain for a period sufficient to ensure complete hydrolysis. The exact time may vary, but a period of 2-4 hours is a reasonable starting point. The completion of the reaction can be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), if necessary.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the excess base by the slow addition of an acid, such as hydrochloric acid, while monitoring the pH.
-
Final Waste Collection: The resulting solution, containing the hydrolyzed products, should be collected as hazardous waste. Although the primary hazardous functional group has been destroyed, the solution still contains halogenated aromatic compounds and should be disposed of via your institution's hazardous waste program for incineration.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. actenviro.com [actenviro.com]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. wku.edu [wku.edu]
- 6. epa.gov [epa.gov]
- 7. my.alfred.edu [my.alfred.edu]
- 8. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
